Technical Documentation Center

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid
  • CAS: 1156724-77-4

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity & Profiling of 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid

The following technical guide details the biological profile, mechanism of action, and experimental validation workflows for 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid . [1] Executive Summary 3-(1-Benzofuran-2-yl)-2-oxopr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, mechanism of action, and experimental validation workflows for 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid .

[1]

Executive Summary

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a synthetic small molecule primarily characterized as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor .[1] Structurally, it combines a lipophilic benzofuran scaffold with a polar


-keto acid moiety.[1] This specific arrangement allows the molecule to function as a non-hydrolyzable phosphotyrosine (pTyr) mimetic, targeting the catalytic site of PTP1B.[1]

Key Applications:

  • Metabolic Disease Research: Enhancing insulin sensitivity in Type 2 Diabetes Mellitus (T2DM) and obesity models.[1]

  • Oncology: Investigating the Warburg effect via Lactate Dehydrogenase (LDH) interference (pyruvate mimicry).[1]

  • Antimicrobial Probes: Leveraging the benzofuran core for bacterial biofilm disruption.[1]

Chemical Architecture & Mechanism of Action[1]

Pharmacophore Analysis

The biological activity is driven by two distinct structural domains:[1]

  • The "Warhead" (

    
    -Keto Acid):  The 2-oxopropanoic acid group exists predominantly in its enol form or hydrated gem-diol form in solution.[1] It mimics the phosphate group of phosphotyrosine, forming hydrogen bonds with the PTP1B active site residues (specifically the phosphate-binding loop or P-loop).[1]
    
  • The "Cap" (Benzofuran Ring): This planar, lipophilic bicyclic system targets the secondary aryl-phosphate binding site (Site B) or the hydrophobic groove near the active site, providing selectivity over other phosphatases (e.g., TCPTP).[1]

Mechanism of PTP1B Inhibition

PTP1B functions as a negative regulator of the insulin signaling pathway by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[1]

  • Binding Event: The compound enters the catalytic cleft of PTP1B.[1]

  • Catalytic Interaction: The

    
    -keto acid carbonyl interacts with Arg221  (stabilizing the transition state mimic), while the carboxylate coordinates with the backbone amides of the P-loop.[1]
    
  • Outcome: The catalytic Cys215 is prevented from attacking the native substrate (pTyr-peptide), effectively "locking" the enzyme in an inactive state.[1] This results in sustained phosphorylation of the Insulin Receptor and prolonged downstream signaling (Akt/PKB activation).[1]

Biological Pathway Visualization[1]

The following diagram illustrates the logical flow of Insulin Signaling and the specific intervention point of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid.

InsulinSignaling Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates (Tyr) PI3K PI3K Complex IRS1->PI3K Recruits Akt Akt / PKB (Ser/Thr Kinase) PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Inhibits) PTP1B->IRS1 Dephosphorylates (Inhibits) Compound 3-(1-Benzofuran-2-yl)- 2-oxopropanoic acid Compound->PTP1B Inhibits (IC50 ~5-20 µM)

Figure 1: Mechanism of Action.[1] The compound inhibits PTP1B, thereby blocking the dephosphorylation of IR/IRS-1 and restoring insulin sensitivity.[1]

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

In Vitro PTP1B Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human PTP1B.

Reagents:

  • Recombinant PTP1B (human, catalytic domain).[1]

  • Substrate: p-Nitrophenyl phosphate (pNPP) or DiFMUP (fluorogenic).[1]

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.[1]

Protocol:

  • Preparation: Dissolve 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.

  • Pre-incubation: In a 96-well plate, add 10 µL of diluted compound and 40 µL of PTP1B enzyme solution (final conc. 0.5 µg/mL).[1] Incubate for 15 minutes at 30°C.

    • Control: DMSO only (0% inhibition).[1]

    • Blank: Buffer only (no enzyme).[1]

  • Reaction Start: Add 50 µL of pNPP substrate (final conc. 2 mM).

  • Kinetics: Monitor absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound] to derive IC50.[1]
    
    • Validation Criteria: The Z-factor of the assay must be > 0.[1]5. Reference inhibitor (e.g., Sodium Orthovanadate) should yield >95% inhibition at 100 µM.[1]

Cellular Insulin Signaling Assay (Western Blot)

Objective: Confirm that PTP1B inhibition leads to increased phosphorylation of Akt in HepG2 (liver) cells.[1]

Protocol:

  • Cell Culture: Seed HepG2 cells in 6-well plates and grow to 80% confluence.

  • Starvation: Serum-starve cells for 12 hours (DMEM + 0.1% BSA) to reduce basal phosphorylation.

  • Treatment: Treat cells with the compound (10 µM, 50 µM) for 2 hours.[1]

    • Vehicle Control: 0.1% DMSO.[1]

  • Stimulation: Stimulate with Insulin (100 nM) for exactly 10 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Phosphatase Inhibitor Cocktail 2/3).

  • Detection: Perform Western Blot analysis.

    • Primary Antibodies: p-Akt (Ser473), Total Akt, p-IR (Tyr1150/1151).[1]

    • Expected Result: Compound-treated cells should show 2-3x higher p-Akt intensity compared to Insulin-only control, indicating sensitization.[1]

Quantitative Data Summary

The following table summarizes the expected potency range for 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid and its derivatives based on structure-activity relationship (SAR) data from analogous benzofuran


-keto acids.
Target EnzymeActivity TypeTypical IC50 / KiBiological Relevance
PTP1B Reversible Inhibitor5.0 – 25.0 µMInsulin sensitization; T2DM therapy.[1]
TCPTP Reversible Inhibitor> 50 µMT-cell PTP; selectivity ratio (PTP1B/TCPTP) is often low for simple keto acids.[1]
LDH-A Competitive Inhibitor10.0 – 100.0 µMWarburg effect; mimics pyruvate substrate.[1]
HCV NS5B Polymerase InhibitorVariableSome benzofuran-2-carboxylic acids show anti-viral activity.[1]

Note: Potency is highly dependent on substituents on the benzofuran ring (e.g., 5-bromo or 5-methoxy groups typically enhance hydrophobic interactions and lower IC50).[1]

Synthesis & Stability Notes

  • Synthesis Route: Condensation of Benzofuran-2-carbaldehyde with hydantoin derivatives followed by alkaline hydrolysis is the standard industrial route for generating the

    
    -keto acid tail.[1]
    
  • Stability:

    
    -Keto acids are susceptible to oxidative decarboxylation.[1] Store the solid compound at -20°C under desiccant. In solution, prepare fresh; avoid freeze-thaw cycles which promote degradation to the corresponding carboxylic acid (which is biologically inactive against PTP1B).[1]
    

References

  • Dixit, M., et al. (2007).[1] Synthesis of benzofuran scaffold-based potential PTP-1B inhibitors. Bioorganic & Medicinal Chemistry Letters , 17(3), 727-734.[1]

    • Context: Establishes the benzofuran scaffold as a viable core for PTP1B inhibition.
  • Zhang, S., et al. (2010).[1] PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today , 12(9-10), 373-381.[1]

    • Context: Reviews the mechanism of -keto acids as pTyr mimetics.
  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology , 7, 88-95.[1]

    • Context: Foundational protocol adapted for esterase/phosphatase colorimetric assays (pNPP methodology).[1]

  • Manna, K., et al. (2013).[1] Synthesis and biological evaluation of 3-(benzofuran-2-yl)-5-aryl-isoxazoles. Bioorganic & Medicinal Chemistry Letters .

    • Context: Highlights the broad biological reactivity (antimicrobial/anti-inflammatory) of the benzofuran-2-yl moiety.[1]

Sources

Exploratory

Technical Guide: Discovery and Isolation of Benzofuran Compounds

Executive Summary This technical guide details the end-to-end workflow for the discovery, extraction, and isolation of benzofuran derivatives ( scaffold), with a specific focus on 2-arylbenzofurans and egonol-type neolig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the end-to-end workflow for the discovery, extraction, and isolation of benzofuran derivatives (


 scaffold), with a specific focus on 2-arylbenzofurans and egonol-type neolignans. Benzofurans are a critical class of heterocyclic compounds exhibiting potent pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3][4] This document moves beyond generic chemical separation theory, providing field-proven protocols for isolating these lipophilic-to-moderately-polar compounds from complex plant matrices like Styrax and Morus species.

Part 1: The Benzofuran Scaffold & Source Selection

Chemical Profile & Target Rationale

Benzofurans consist of a benzene ring fused to a furan ring. In natural product discovery, the most high-value targets are often 2-arylbenzofurans (e.g., Moracins) and dihydrobenzofuran neolignans (e.g., Egonol).

  • Polarity: Generally lipophilic to moderately polar. Glycosylated forms (e.g., Egonol glucoside) are polar and require different extraction strategies.

  • UV Characteristics: Strong absorption in the 280–320 nm range due to the conjugated aromatic system.

  • Stability: The furan ring is susceptible to oxidative degradation; extraction must minimize light and heat exposure.

Biological Sources

While synthetic routes exist, nature remains the primary source for novel benzofuran architectures.[4][5]

  • Styrax species (Styracaceae): Primary source of Egonol and Homoegonol.

  • Morus species (Moraceae): Rich in 2-arylbenzofurans (Moracins) and stilbenoids.

  • Ophryosporus & Zanthoxylum: Emerging sources for bioactive derivatives.[1]

Part 2: Extraction & Fractionation Strategy

The Polarity-Gradient Extraction Protocol

To maximize yield and minimize chlorophyll contamination, a biphasic extraction followed by polarity-guided partitioning is required.

Protocol 1: Crude Extraction & Partitioning

  • Biomass Prep: Air-dry root bark or seeds (e.g., Morus alba root bark) and pulverize to 40–60 mesh.

  • Primary Extraction: Macerate in 75% Ethanol (EtOH) or Methanol (MeOH) for 72 hours at room temperature.

    • Rationale: 75% EtOH penetrates cell walls effectively while solubilizing both aglycones (lipophilic) and glycosides (polar).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to obtain a crude residue.

  • Liquid-Liquid Partitioning: Suspend residue in

    
     and partition sequentially:
    
    • Wash 1 (n-Hexane): Removes fats, waxes, and chlorophyll. Discard or save for lipid analysis.

    • Wash 2 (Ethyl Acetate - EtOAc): TARGET FRACTION. Extracts the majority of bioactive benzofurans and 2-arylbenzofurans.

    • Wash 3 (n-Butanol): Extracts highly polar benzofuran glycosides.

Visualization: Extraction Workflow

The following diagram illustrates the critical decision points in the extraction pipeline.

BenzofuranExtraction cluster_legend Phase Logic Biomass Dried Biomass (Morus/Styrax) Solvent 75% EtOH Extraction (3x 72h) Biomass->Solvent Crude Crude Extract (Concentrated) Solvent->Crude WaterSusp Suspend in H2O Crude->WaterSusp Hexane n-Hexane Partition WaterSusp->Hexane Lipids Lipids/Waxes (Discard) Hexane->Lipids Organic Phase EtOAc Ethyl Acetate Partition Hexane->EtOAc Aqueous Phase Target TARGET FRACTION (Aglycones, 2-Arylbenzofurans) EtOAc->Target Organic Phase BuOH n-Butanol Partition EtOAc->BuOH Aqueous Phase Glycosides Benzofuran Glycosides (Secondary Target) BuOH->Glycosides Organic Phase Legend1 Hexane removes non-polar interferences Legend2 EtOAc captures core benzofuran scaffold

Caption: Figure 1. Polarity-guided fractionation workflow for maximizing benzofuran recovery while minimizing lipid interference.

Part 3: Chromatographic Isolation (The Core Technique)

Once the EtOAc fraction is obtained, high-resolution separation is necessary. Benzofurans often co-elute with stilbenes due to structural similarity.

Step 1: Bulk Fractionation (Silica Gel)

Do not inject crude EtOAc extract directly into HPLC. Use Open Column Chromatography (CC) first.

  • Stationary Phase: Silica Gel 60 (70–230 mesh).

  • Mobile Phase Gradient: n-Hexane

    
     EtOAc (100:0 to 0:100).
    
  • Target Elution: Benzofurans typically elute between 9:1 and 6:4 (Hexane:EtOAc).

Step 2: Fine Purification (RP-HPLC)

This is the critical step for isolating pure compounds like Moracin or Egonol.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge),

    
    , 
    
    
    
    (Semi-prep).
  • Mobile Phase: Methanol (MeOH) / Water (

    
    ) or Acetonitrile (ACN) / Water.
    
  • Detection: PDA/UV at 254 nm (aromatic) and 320 nm (conjugated systems).

Table 1: HPLC Isolation Parameters for Common Benzofurans

Compound ClassStationary PhaseMobile Phase GradientDetection (

)
Ref
Egonol C18 RP60%

100% MeOH in 30 min
254 nm[1]
Moracin Derivatives C18 RP40%

80% ACN in 25 min
280-320 nm[2]
Benzofuran Glycosides C18 RP10%

50% ACN in 40 min
254 nm[3]
Visualization: Purification Logic

PurificationLogic Input EtOAc Fraction Silica Silica Gel CC (Hexane:EtOAc Gradient) Input->Silica SubFrac1 Fr. 9:1 (Non-polar) Silica->SubFrac1 SubFrac2 Fr. 7:3 (Mid-polar) TARGET ZONE Silica->SubFrac2 SubFrac3 Fr. 1:1 (Polar) Silica->SubFrac3 HPLC RP-HPLC (C18) MeOH:H2O System SubFrac2->HPLC Inject Pure1 Compound 1 (e.g., Egonol) HPLC->Pure1 RT: 18.5 min Pure2 Compound 2 (e.g., Homoegonol) HPLC->Pure2 RT: 21.0 min

Caption: Figure 2. Chromatographic decision tree. The 7:3 Hexane:EtOAc sub-fraction is the "sweet spot" for most benzofuran aglycones.

Part 4: Structural Elucidation & Validation

Isolation is meaningless without rigorous structural confirmation.

Mass Spectrometry (HR-ESI-MS)
  • Mode: Positive ion mode (

    
     or 
    
    
    
    ) is preferred for benzofurans.
  • Diagnostic: Look for the molecular ion peak. Egonol, for example, shows distinct fragmentation losing the aliphatic side chain.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive validation tool.

  • 
     NMR (500 MHz): 
    
    • Furan Protons: A singlet or doublet around

      
       6.5 - 7.5 ppm  is characteristic of the furan ring protons (H-3 or H-7).
      
    • Methylenedioxy Group: If isolating Egonol derivatives, look for a sharp singlet at

      
       5.9 - 6.0 ppm  (
      
      
      
      ).
  • 
     NMR:  Benzofuran carbons typically appear between 100 - 160 ppm .
    

Part 5: Validated Protocol Case Study

Target: Isolation of Egonol from Styrax officinalis seeds.

  • Extraction: Extract 100g powdered seeds with 500mL MeOH (3x). Evaporate to dryness.

  • Partition: Dissolve in 100mL

    
    . Partition with n-Hexane (discard). Partition aqueous layer with EtOAc (Keep).
    
  • Flash Chromatography: Load EtOAc fraction onto Silica Gel.[6] Elute with Hexane:EtOAc (80:20). Collect fractions.

  • TLC Check: Spot fractions on Silica TLC plates. Visualize under UV (254nm). Pool fractions with

    
    .
    
  • Final Purification: Inject pooled fraction into Prep-HPLC (C18).

    • Gradient: 70% MeOH isocratic for 10 min, then ramp to 100% MeOH.

    • Collection: Collect peak at ~14 min.

  • Validation:

    
     NMR in 
    
    
    
    . Confirm signals at
    
    
    6.01 (s,
    
    
    ) and
    
    
    3.8-4.0 (side chain).

References

  • Styrax Analysis & Egonol Isolation: Study of the cytotoxic activity of Styrax camporum extract and its chemical markers, egonol and homoegonol. Source: NCBI / PMC. [Link]

  • Morus & 2-Arylbenzofurans: Two new 2-arylbenzofuran derivatives from the leaves of Morus alba. Source: PubMed. [Link]

  • General Benzofuran Bioactivity & Synthesis: Natural source, bioactivity and synthesis of benzofuran derivatives. Source: RSC Advances. [Link]

  • Extraction Methodology (Morus wittiorum): Bioactive 2-arylbenzofuran derivatives from Morus wittiorum. Source: PubMed.[7] [Link]

Sources

Foundational

The Benzofuran Scaffold: A Multi-Target Pharmacophore in Modern Drug Discovery

Executive Summary The benzofuran ring system (benzo[b]furan) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran ring system (benzo[b]furan) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its inherent lipophilicity, coupled with the ability to participate in


-

stacking and hydrogen bonding interactions, allows it to mimic the aromatic residues of endogenous ligands.

This technical guide analyzes three primary therapeutic domains where benzofuran derivatives function as lead compounds: Oncology (Microtubule destabilization) , Neurodegeneration (Cholinesterase inhibition) , and Antimicrobial resistance (DNA Gyrase inhibition) .

Section 1: The Pharmacophore & Structural Versatility

The benzofuran core consists of a benzene ring fused to a furan ring.[1] Its planar architecture allows it to intercalate between DNA base pairs or slot into narrow hydrophobic pockets within enzymes.

Key Electronic Features:

  • C2/C3 Positions: Highly reactive sites for substitution, allowing the attachment of pharmacophores that direct specificity (e.g., basic amines for AChE binding).

  • Benzene Ring: Often substituted with methoxy groups (mimicking the trimethoxyphenyl ring of colchicine) to enhance tubulin binding affinity.

  • Lipophilicity: Facilitates Blood-Brain Barrier (BBB) penetration, a critical requirement for neurodegenerative therapeutics.

Section 2: Oncology – Targeting Microtubule Dynamics

Benzofuran derivatives are potent inhibitors of tubulin polymerization, specifically targeting the colchicine-binding site . Unlike taxanes (which stabilize microtubules), benzofurans typically destabilize them, preventing the formation of the mitotic spindle during the M-phase of the cell cycle.

Mechanism of Action
  • Binding: The benzofuran moiety occupies the hydrophobic pocket of

    
    -tubulin.
    
  • Inhibition: It sterically hinders the incorporation of GTP-tubulin into the growing microtubule end.

  • Collapse: This leads to microtubule depolymerization, cell cycle arrest at G2/M, and subsequent apoptosis via BCL-2 phosphorylation and Caspase-3 activation.

Pathway Visualization

The following diagram illustrates the cascade from benzofuran binding to apoptotic cell death.

TubulinInhibition Benzofuran Benzofuran Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Benzofuran->Tubulin Binds with high affinity Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Steric hindrance Spindle Mitotic Spindle Collapse Polymerization->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling cascade Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 1: Mechanism of benzofuran-induced apoptosis via microtubule destabilization.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol validates the ability of a compound to inhibit tubulin assembly using a fluorophore (DAPI) that enhances fluorescence upon binding to polymerized microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99%).[2]

  • GTP Stock: 100 mM (Aliquot and freeze).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[2]

  • Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercial fluorophore (Ex 360 nm / Em 450 nm).

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Master Mix: Dilute tubulin to 2.0 mg/mL in PEM buffer supplemented with 10 µM DAPI and 1 mM GTP (freshly added). Critical: Keep tubulin on ice until the moment of assay to prevent premature polymerization.

  • Compound Addition: Add 5 µL of the test benzofuran derivative (10x concentration in 10% DMSO) to experimental wells.

    • Positive Control: Colchicine or Combretastatin A-4 (5 µM final).

    • Negative Control: 1% DMSO (solvent only).

  • Initiation: Dispense 45 µL of the Tubulin Master Mix into each well.

  • Kinetic Reading: Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Settings: Ex 360 nm / Em 450 nm.

    • Duration: Read every 60 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the

    
     (rate of polymerization) during the linear growth phase.
    
    • Validation: The negative control must show a sigmoidal curve (nucleation, elongation, steady state). The positive control should show a flat line (no polymerization).

Section 3: Neurodegeneration – The Dual-Binding Strategy

In Alzheimer’s Disease (AD), benzofurans are designed as Multi-Target Directed Ligands (MTDLs) .[3] They are often engineered to inhibit Acetylcholinesterase (AChE) while simultaneously inhibiting Monoamine Oxidase B (MAO-B) or acting as antioxidants.

Structural Logic:

  • Peripheral Anionic Site (PAS): A hydrophobic benzofuran moiety binds here, blocking

    
    -amyloid aggregation (which is catalyzed by the PAS).
    
  • Catalytic Active Site (CAS): A basic nitrogen (often linked via a piperazine or alkyl chain to the benzofuran) interacts with the catalytic triad.

Comparative Potency Data (Representative)

The following table summarizes the potency of benzofuran hybrids compared to standard care drugs.

Compound ClassTargetIC50 (µM)Selectivity (AChE/BuChE)Mechanism Note
Donepezil (Std) AChE0.049HighReference Standard
Benzofuran-7c AChE0.058ModerateDual binding (CAS+PAS)
Benzofuran-7e AChE0.086ModerateHigh antioxidant activity
Tacrine-Benzofuran AChE/BuChE0.030Low (Dual)Reduced hepatotoxicity risk
Protocol: Modified Ellman’s Assay for AChE Inhibition

This colorimetric assay quantifies the hydrolysis of acetylthiocholine.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Human recombinant AChE or Electric Eel AChE (0.05 U/mL).

Methodology:

  • Incubation: In a 96-well clear plate, mix:

    • 140 µL Phosphate Buffer.

    • 20 µL Enzyme solution.

    • 20 µL Test Compound (various concentrations).

    • Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Reaction: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Measurement: Monitor absorbance at 412 nm for 10 minutes (kinetic mode).

  • Principle: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to release the yellow anion 5-thio-2-nitrobenzoate (TNB).[4][5][6]

  • Calculation:

    
    
    
    • Self-Validation: The control wells (no inhibitor) must show a linear increase in absorbance (

      
      ).
      

Section 4: Antimicrobial Targets – DNA Gyrase

Benzofuran derivatives, particularly those fused with pyrazole rings, have emerged as potent inhibitors of bacterial DNA Gyrase B (GyrB) .[7][8] Unlike fluoroquinolones (which target the GyrA subunit), these derivatives often target the ATP-binding pocket of the GyrB subunit, offering a solution to quinolone-resistant strains.

Pathway Visualization: Bacterial Stasis

GyraseInhibition Benzofuran Benzofuran-Pyrazole Hybrid GyrB DNA Gyrase (Subunit B ATP Pocket) Benzofuran->GyrB Competitive Binding ATP_Block ATP Hydrolysis Blocked GyrB->ATP_Block Supercoiling Inhibition of DNA Supercoiling ATP_Block->Supercoiling Replication Replication Fork Arrest Supercoiling->Replication Death Bacterial Cell Death Replication->Death

Figure 2: Mechanism of action for benzofuran-based antimicrobial agents targeting DNA Gyrase B.

References

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(12), 2717-2728.

  • Rizzo, S., et al. (2024).[9] Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry.

  • El-Abd, A. O., et al. (2024).[10][11] Review; Recent approaches on Tubulin Polymerization inhibitors (2018-2022). Delta University Scientific Journal.[12]

  • Cytoskeleton Inc. (2024). Tubulin Polymerization Assay Protocol (Fluorescence). Cytoskeleton.com.

  • Kozioł, A., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition.[7][11] Pharmaceuticals.[3][13]

Sources

Exploratory

Natural Sources of Benzofuran Derivatives: A Technical Guide

Part 1: Executive Summary Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system.[1][2] While often associated with synthetic therapeutics li...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system.[1][2] While often associated with synthetic therapeutics like amiodarone, the natural world—specifically the plant families Moraceae and Fabaceae, as well as marine-derived fungi—serves as the primary reservoir for structural diversity. This guide provides a technical analysis of these natural sources, elucidating the biosynthetic logic, extraction methodologies, and pharmacological mechanisms that make these compounds critical candidates for next-generation drug discovery.

Part 2: Biosynthetic Origins & Logic

Understanding the natural synthesis of benzofurans is critical for bio-engineering and synthetic mimicry. Unlike simple terpenes or alkaloids, natural benzofurans—particularly 2-arylbenzofurans —are often downstream products of the phenylpropanoid pathway, specifically diverging from stilbenoids.

The Phenylpropanoid-Stilbene-Benzofuran Axis

Nature does not typically build the benzofuran ring directly from simple precursors. Instead, it employs a "scaffold and cyclize" strategy. The core mechanism involves the oxidative coupling of stilbenes (like resveratrol or oxyresveratrol).[3]

  • Phenylpropanoid Initiation: L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid.[3]

  • Stilbene Formation: The enzyme Stilbene Synthase (STS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone (e.g., resveratrol).[3][4]

  • Oxidative Cyclization: This is the critical divergence point. Peroxidases or specific cytochrome P450 enzymes catalyze the oxidative radical coupling of the stilbene, closing the furan ring to yield the 2-arylbenzofuran skeleton (e.g., Moracin M).

Biosynthetic Pathway Diagram[3][5]

Biosynthesis Phenylalanine L-Phenylalanine Cinnamic trans-Cinnamic Acid Phenylalanine->Cinnamic PAL (Phenylalanine Ammonia-Lyase) Coumaric p-Coumaric Acid Cinnamic->Coumaric C4H (Cinnamate 4-Hydroxylase) CoumaroylCoA p-Coumaroyl-CoA Coumaric->CoumaroylCoA 4CL (4-Coumarate:CoA Ligase) Resveratrol Stilbenes (e.g., Resveratrol, Oxyresveratrol) CoumaroylCoA->Resveratrol STS (Stilbene Synthase) MalonylCoA 3x Malonyl-CoA MalonylCoA->Resveratrol Radical Phenoxy Radical Intermediate Resveratrol->Radical Peroxidase / P450 (Oxidative Coupling) Benzofuran 2-Arylbenzofuran (e.g., Moracin M) Radical->Benzofuran Ring Closure & Aromatization

Figure 1: The biosynthetic derivation of 2-arylbenzofurans from the phenylpropanoid pathway via oxidative cyclization of stilbenes.

Part 3: Natural Sources & Structural Diversity[3][8]

Terrestrial Flora: The Morus Complex

The genus Morus (Mulberry) is the definitive source of 2-arylbenzofurans. These plants produce "Moracins" as phytoalexins—defense compounds triggered by fungal infection or stress.

  • Key Compounds: Moracin C, M, P, V, W, X, Y.

  • Structural Feature: Often prenylated (isoprenyl groups attached), which enhances lipophilicity and membrane permeability, crucial for their antibacterial and cytotoxic activities.

Marine Sources: Fungal Endophytes

Marine-derived fungi, particularly those associated with mangroves (e.g., Penicillium crustosum), have evolved unique metabolic pathways due to high-salinity stress.

  • Key Compounds: Aza-benzofurans, chlorinated benzofurans.

  • Activity: These often exhibit potent anti-inflammatory properties by inhibiting nitric oxide (NO) release in macrophages.[5]

Comparative Source Table
Source CategoryGenus/SpeciesKey DerivativesPrimary Pharmacological Activity
Terrestrial Plant Morus alba (Root Bark)Moracin M, P, OAnticancer (HIF-1α inhibition), Antibacterial
Terrestrial Plant Zanthoxylum ailanthoidesAilanthoidolAnti-inflammatory , Antioxidant
Terrestrial Plant Sesbania grandifloraSesbagrandiflorainAnticancer (Cytotoxicity vs MCF-7)
Marine Fungus Penicillium crustosumBenzofuran 1 & 6Anti-inflammatory (iNOS inhibition)
Marine Fungus Penicillium ribisRibisin A-DNeuroprotective (Nerve growth factor stimulation)

Part 4: Extraction & Isolation Protocol

Expert Insight: The isolation of benzofurans requires careful handling of polarity. 2-arylbenzofurans are moderately polar polyphenols. A common error is using exclusively non-polar solvents (hexane) which misses them, or highly polar solvents (water) which extracts excessive sugars. The "Sweet Spot" is the Ethyl Acetate (EtOAc) fraction.

Protocol: Isolation of Moracins from Morus Root Bark

Reagents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Silica Gel (200-300 mesh), Sephadex LH-20, ODS (Octadecylsilane).

Step-by-Step Methodology:

  • Crude Extraction:

    • Macerate dried, pulverized root bark (1 kg) in 95% MeOH (3 x 5L) at room temperature for 72 hours.

    • Rationale: High alcohol percentage ensures extraction of both glycosylated and aglycone benzofurans while minimizing extraction of polysaccharides.

    • Evaporate solvent under reduced pressure (45°C) to yield crude extract.

  • Liquid-Liquid Partition (The "Self-Validating" Step):

    • Suspend crude extract in H₂O (1L).

    • Partition sequentially with n-Hexane (removes lipids/chlorophyll) -> EtOAc -> n-BuOH.

    • Validation: Spot the EtOAc fraction on TLC. Benzofurans typically appear as dark spots under UV (254 nm) and fluoresce blue/purple under UV (365 nm).

  • Chromatographic Fractionation:

    • Subject the EtOAc fraction to Silica Gel Column Chromatography.

    • Elute with a gradient of CHCl₃:MeOH (100:1 → 0:1).

    • Target: Fractions eluting around 90:10 to 80:20 are typically rich in arylbenzofurans like Moracin M.

  • Purification (Polishing):

    • Sephadex LH-20: Elute active fractions with MeOH. This separates compounds based on molecular size and hydrogen bonding capabilities, effectively removing tannins.

    • Reverse Phase (ODS): Final purification using MeOH:H₂O gradient to isolate pure compounds.

Isolation Workflow Diagram

Extraction RawMaterial Dried Root Bark (Morus alba) Extraction Maceration in 95% MeOH (72h, RT) RawMaterial->Extraction Crude Crude Methanolic Extract Extraction->Crude Partition Suspend in H2O Crude->Partition Hexane n-Hexane Fraction (Discard Lipids) Partition->Hexane EtOAc Ethyl Acetate Fraction (TARGET: Benzofurans) Partition->EtOAc BuOH n-BuOH Fraction (Saponins/Sugars) Partition->BuOH Silica Silica Gel Column (CHCl3:MeOH Gradient) EtOAc->Silica Sephadex Sephadex LH-20 (MeOH Elution) Silica->Sephadex Pure Isolated Moracins (>95% Purity) Sephadex->Pure

Figure 2: Validated isolation workflow for targeting moderately polar benzofuran derivatives from plant matrices.

Part 5: Pharmacological Applications[1][3][6][7][9][10]

Neuroprotection (Alzheimer’s Disease)

Benzofuran derivatives, particularly 2-arylbenzofurans , have shown dual-action potential in Alzheimer's pathology.[6]

  • Mechanism: They act as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Structure-Activity Relationship (SAR): The 2-aryl substitution provides the steric bulk necessary to interact with the peripheral anionic site of AChE, while hydroxyl groups (e.g., in Moracin M) form hydrogen bonds within the catalytic gorge.

  • Data: Morus root extracts containing these compounds have demonstrated IC₅₀ values in the low micromolar range (4.6 - 23 μM) against AChE.

Anticancer Activity[2][3][10][11][12]
  • Target: Hypoxia-inducible factor-1 (HIF-1).

  • Mechanism: Moracins (specifically Moracin O and P) inhibit the HIF-1α signaling pathway. Since solid tumors rely on HIF-1α to survive hypoxic conditions, inhibiting this pathway effectively "starves" the tumor of the vascularization signals (VEGF) it needs to grow.

  • Cytotoxicity: Demonstrated efficacy against MCF-7 (breast) and Colo-205 (colon) cancer cell lines.[2]

Anti-Inflammatory (Marine Sources)
  • Compound: Aza-benzofurans from Penicillium crustosum.[5]

  • Mechanism: Downregulation of iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.

  • Efficacy: Significant reduction of NO production in LPS-stimulated RAW 264.7 macrophages (IC₅₀ ~17 μM).[5]

References

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research (IJSDR). Link

  • Stilbene Biosynthesis. Encyclopedia MDPI. Link

  • Arylbenzofurans from the Root Bark of Morus alba as Triple Inhibitors of Cholinesterase. Journal of Natural Products (ACS). Link

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum. Marine Drugs (PMC). Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (MDPI). Link

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. Link

Sources

Foundational

Technical Guide: 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid &amp; Analogs

Executive Summary: The Pharmacophore 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid represents a classic "privileged structure" in the design of phosphatase inhibitors. The molecule features two distinct functional domains: T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid represents a classic "privileged structure" in the design of phosphatase inhibitors. The molecule features two distinct functional domains:

  • The Warhead (Alpha-Keto Acid): A bidentate ligand that mimics the phosphate group of phosphotyrosine (pTyr), the natural substrate of PTP1B.[1]

  • The Scaffold (Benzofuran): A lipophilic anchor that interacts with the hydrophobic residues surrounding the active site, providing selectivity over other phosphatases (like TCPTP).[1]

This guide details the synthesis, mechanism of action, and experimental validation of this scaffold, addressing the critical balance between potency (driven by the charged tail) and cell permeability (hindered by the same tail).

Mechanism of Action: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[1][2][3][4][5] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), effectively terminating the signal for glucose uptake.[1]

Molecular Recognition

The 2-oxopropanoic acid moiety exists as a dianion or monoanion at physiological pH.[1] It competitively binds to the PTP1B active site (the P-loop), specifically interacting with:

  • Cys215: The nucleophilic catalytic residue.[1]

  • Arg221: Provides charge stabilization for the phosphate-mimic.[1]

  • Asp181: The general acid/base catalyst (held in the WPD loop).[1]

The benzofuran ring extends into the "secondary aryl phosphate binding site" (Site B), which is unique to PTP1B compared to the closely related T-cell protein tyrosine phosphatase (TCPTP), thereby enhancing selectivity.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of the inhibitor within the insulin cascade.[1]

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activation IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylation (Tyr) PI3K PI3K IRS1->PI3K Akt Akt / PKB PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylation (Signal Termination) PTP1B->IRS1 Dephosphorylation Inhibitor Benzofuran-2-oxopropanoic Acid (Inhibitor) Inhibitor->PTP1B Competitive Inhibition

Caption: PTP1B acts as a brake on insulin signaling by dephosphorylating IR and IRS-1.[1][5] The benzofuran inhibitor releases this brake.

Synthetic Protocol: The Erlenmeyer-Plöchl Route

The most robust method for synthesizing 3-(1-benzofuran-2-yl)-2-oxopropanoic acid is the Erlenmeyer-Plöchl azlactone synthesis followed by hydrolysis. This route is preferred over Grignard additions due to higher functional group tolerance.[1]

Synthesis Workflow Diagram

SynthesisRoute Start Salicylaldehyde Inter1 Benzofuran-2-carbaldehyde Start->Inter1 Chloroacetic acid K2CO3, DMF, Reflux Azlactone 4-((Benzofuran-2-yl)methylene)- 2-phenyloxazol-5(4H)-one Inter1->Azlactone Hippuric Acid, Ac2O NaOAc, Reflux Hippuric Hippuric Acid (N-Benzoylglycine) Hippuric->Azlactone Final 3-(1-Benzofuran-2-yl)- 2-oxopropanoic acid Azlactone->Final 1. NaOH/H2O (Ring Opening) 2. HCl/Heat (Hydrolysis)

Caption: Stepwise synthesis from salicylaldehyde to the target alpha-keto acid via the azlactone intermediate.

Detailed Methodology

Step 1: Formation of Benzofuran-2-carbaldehyde

  • Dissolve salicylaldehyde (1.0 eq) and anhydrous

    
     (2.0 eq) in DMF.
    
  • Add ethyl bromoacetate (1.1 eq) dropwise.[1] Heat to 80°C for 4 hours.

  • Cyclization: Treat the resulting ester with NaOH (aq) to hydrolyze, then acidify.[1] The resulting acid is cyclized using acetic anhydride/sodium acetate to yield the benzofuran, which is then formylated (Vilsmeier-Haack) or if starting from specific precursors, isolated directly.

    • Alternative: Direct reaction of salicylaldehyde with chloroacetone followed by cyclization/oxidation is often cleaner for generating the aldehyde moiety.[1]

Step 2: Azlactone Formation (Erlenmeyer Condensation) [1]

  • Mix benzofuran-2-carbaldehyde (10 mmol), hippuric acid (11 mmol), and fused sodium acetate (10 mmol) in acetic anhydride (30 mL).

  • Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours. The mixture will liquefy and turn yellow/orange.[1]

  • Cool and add ethanol (20 mL). Allow the "azlactone" (oxazolone) to crystallize.[1]

  • Filter and wash with cold ethanol/water.[1]

    • Checkpoint: The product should be a bright yellow solid.

Step 3: Hydrolysis to Alpha-Keto Acid

  • Suspend the azlactone in 10% NaOH (aq). Reflux until ammonia evolution ceases (approx. 3–5 hours). This opens the oxazolone ring and cleaves the benzoyl group.[1]

  • Cool the solution and acidify carefully with 6N HCl to pH ~1.

  • The alpha-keto acid (2-oxopropanoic acid derivative) will precipitate.[1]

  • Recrystallize from benzene/petroleum ether or ethyl acetate/hexane.[1]

Structure-Activity Relationship (SAR)

The efficacy of this scaffold relies on specific substitutions.[1] Data summarized below is derived from consensus in PTP1B medicinal chemistry (e.g., Malamas et al.).

RegionModificationEffect on ActivityRationale
Tail (Pos 3) 2-oxopropanoic acidEssential Mimics phosphate; forms H-bonds with P-loop (Arg221).[1]
Carboxylic acid esterInactive (in vitro)Prodrug form; requires cellular hydrolysis.[1]
Ring (Pos 5) Bromine / ChlorineIncreased Potency Halogens fill the hydrophobic pocket near Tyr46.[1]
Ring (Pos 5) Phenyl / ArylSelectivity Bulky groups access the "Site B" (secondary pocket).[1]
Ring (Pos 2) Benzyl linkerVariableLinker length determines fit into the active site cleft.[1]

Critical Insight: While the alpha-keto acid is potent (


 often < 100 nM), it is highly polar (logP < 1).[1] To improve cellular efficacy, researchers often use isosteres  such as difluoromethylphosphonates (DFMP) or salicylic acid derivatives, though these are synthetically more demanding.[1]

Experimental Validation: Enzymatic Assay

To validate the synthesized compound, a colorimetric assay using p-Nitrophenyl Phosphate (pNPP) is standard.[1]

Reagents
  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.[1]

  • Substrate: pNPP (Km for PTP1B is approx 1–2 mM).[1]

  • Enzyme: Recombinant human PTP1B (residues 1–321).[1]

Protocol
  • Preparation: Prepare serial dilutions of the benzofuran inhibitor in DMSO. (Final DMSO concentration in assay must be < 1% to avoid denaturing the enzyme).[1]

  • Incubation: Mix 10 nM PTP1B with inhibitor dilutions in 96-well plates. Incubate for 15 mins at 30°C.

  • Reaction: Initiate reaction by adding pNPP (final conc. 2 mM).[1]

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 10 minutes.

  • Analysis: Calculate the slope (velocity) and determine

    
     using non-linear regression (Sigmoidal dose-response).
    

References

  • Malamas, M. S., et al. (2000).[1] "Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties."[1][2] Journal of Medicinal Chemistry.

  • Zhang, Z. Y. (2002).[1] "PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity."[1][3][5] Expert Opinion on Investigational Drugs.

  • Erlenmeyer, E. (1893).[1][6] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Justus Liebigs Annalen der Chemie. (Classic Reaction Reference).

  • Combs, A. P. (2010).[1] "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer."[1] Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Preliminary Cytotoxicity Profiling of Benzofuran Derivatives

Executive Summary Benzofuran scaffolds represent a privileged class of heterocyclic pharmacophores with significant antineoplastic potential.[1][2][3][4][5] Their structural homology to natural tubulin-binding agents (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran scaffolds represent a privileged class of heterocyclic pharmacophores with significant antineoplastic potential.[1][2][3][4][5] Their structural homology to natural tubulin-binding agents (e.g., combretastatin A-4) and kinase inhibitors allows them to disrupt microtubule dynamics and signal transduction pathways effectively. However, their high lipophilicity and potential for intrinsic fluorescence present unique challenges in preliminary screening. This guide outlines a rigorous, self-validating workflow for assessing the cytotoxicity of benzofuran compounds, ensuring data integrity from solubilization to mechanistic validation.

Chemical Rationale & SAR Context

Before initiating wet-lab protocols, it is critical to understand the Structure-Activity Relationship (SAR) driving the toxicity. Cytotoxicity in benzofurans is rarely non-specific; it is often driven by:

  • C-2/C-3 Substitution: Substitutions at these positions (e.g., aroyl, trimethoxyphenyl) are critical for binding affinity to the colchicine site of tubulin.

  • Lipophilicity: The fused benzene-furan ring system is highly lipophilic. While this enhances membrane permeability, it necessitates strict solubility controls to distinguish true cytotoxicity from physical precipitation effects.

Experimental Design Strategy

Cell Line Selection

A robust preliminary screen must utilize a panel that covers distinct metabolic profiles and p53 statuses.

  • Primary Tumor Models: HeLa (Cervical), MCF-7 (Breast, ER+), A549 (Lung, KRAS mutant).

  • Drug-Resistant Model: NCI-H460/R (P-gp overexpressing) to test for efflux susceptibility.

  • Normal Control (Critical): HUVEC or HEK-293 to determine the Selectivity Index (SI). Benzofurans targeting tubulin often show vascular disrupting activity, making HUVEC a physiologically relevant control.

Control Compounds
  • Positive Control (General): Doxorubicin (DNA intercalator).

  • Positive Control (Mechanistic): Combretastatin A-4 (CA-4) is mandatory if the benzofuran bears trimethoxy-phenyl motifs, as it targets the same tubulin binding site.

  • Vehicle Control: DMSO (Final concentration

    
     0.5%).
    

Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to mechanistic hit validation.

BenzofuranScreeningWorkflow Compound Benzofuran Derivative (Solid State) Solubility Solubility Check (DMSO Stock 10-20mM) Compound->Solubility PrecipitationCheck Microscopy Check (Media Compatibility) Solubility->PrecipitationCheck Dilute in Media PrimaryScreen Primary Screen (MTT/SRB) 48h Exposure PrecipitationCheck->PrimaryScreen No Crystals Decision IC50 < 10 µM? PrimaryScreen->Decision SecondaryScreen Secondary Profiling (Flow Cytometry) Decision->SecondaryScreen Yes Discard Discard / Redesign Decision->Discard No Mechanism Target Validation (Tubulin Polymerization) SecondaryScreen->Mechanism

Figure 1: Tiered screening cascade for benzofuran derivatives, prioritizing solubility validation prior to cytotoxicity assessment.

Primary Screening Protocols

Solubility & Stock Preparation (The "Crash-Out" Risk)

Benzofurans are prone to precipitating upon contact with aqueous media, forming micro-crystals that cause false cytotoxicity (physical stress) or false absorbance readings.

Protocol:

  • Stock Solution: Dissolve compound in 100% DMSO to 20 mM. Sonicate if necessary.

  • Intermediate Dilution (Critical Step): Do not add 100% DMSO stock directly to the cell well. Prepare a 10x working solution in culture media (e.g., 100 µM compound in 5% DMSO/Media).

  • Visual Check: Inspect the 10x working solution under 40x microscopy. If crystals are visible, the compound is insoluble at this concentration; results will be invalid.

MTT Assay (Standardized for Lipophilic Compounds)

Note: If your benzofuran derivative is highly fluorescent (common with extended conjugation), use the SRB assay instead to avoid interference with fluorescence-based viability markers.

Step-by-Step:

  • Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add 100 µL of 2x drug dilutions to existing 100 µL media (Final DMSO 0.5%).

    • Range: 0.1, 1, 5, 10, 50, 100 µM.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4 hours.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO.

    • Benzofuran Specific: Shake plate for 15 minutes. Lipophilic compounds can alter formazan crystal formation; ensure complete dissolution.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

Data Output: Calculate % Viability =


.
Plot Log(concentration) vs. % Viability to determine IC50.

Mechanistic Validation (Secondary Screening)

If a compound shows IC50 < 10 µM, mechanistic validation is required. Benzofurans typically induce G2/M arrest followed by apoptosis.

Cell Cycle Analysis (PI Staining)

Rationale: Benzofurans acting as tubulin inhibitors will trap cells in the G2/M phase (4N DNA content).

Protocol:

  • Treat cells with IC50 concentration for 24h.

  • Harvest and fix in 70% ice-cold ethanol (dropwise while vortexing to prevent clumping).

  • Wash with PBS.

  • Stain with Propidium Iodide (PI) + RNase A solution for 30 min at 37°C.

  • Flow Cytometry: Acquire >10,000 events. Look for accumulation in the G2/M peak compared to control (G0/G1).

Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm if the cytotoxicity is due to direct microtubule interaction.

Protocol:

  • Use a fluorescence-based tubulin polymerization kit (porcine brain tubulin + DAPI/reporter).

  • Incubate tubulin with compound (5 µM) at 37°C.

  • Measure fluorescence enhancement over 60 minutes.

    • Result: Tubulin inhibitors (like benzofurans) will suppress the fluorescence increase curve (inhibition of assembly).

Mechanistic Pathway Visualization

The following diagram illustrates the established mechanism of action for cytotoxic benzofurans, specifically highlighting the "Mitotic Catastrophe" pathway.

BenzofuranMOA Benzofuran Benzofuran (IC50 Dose) Tubulin Tubulin (Colchicine Site) Benzofuran->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Spindle Checkpoint Bcl2 Bcl-2 (Downregulation) G2M->Bcl2 Signaling Bax Bax (Upregulation) G2M->Bax Caspase Caspase-3/9 Activation Bcl2->Caspase Mitochondrial Release Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanistic pathway of benzofuran-induced apoptosis via tubulin destabilization and mitochondrial signaling.

Data Interpretation & Troubleshooting

ObservationPotential CauseRemediation
High Toxicity in Controls DMSO concentration > 0.5%Reduce stock concentration; ensure <0.5% v/v DMSO final.
Flat Dose-Response Compound precipitationCheck solubility; use albumin-supplemented media to aid solubility.
High Background OD Intrinsic fluorescence or precipitationWash cells with PBS before adding MTT; switch to SRB assay.
G2/M Arrest but no Apoptosis Cytostatic vs. CytotoxicExtend incubation to 72h; check for senescence markers.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2022.[3][6] [Link]

  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 2013. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Royal Society of Chemistry Advances, 2020. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 2021. [Link]

  • Benzofuran derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2020. [Link]

Sources

Protocols & Analytical Methods

Method

Benzofuran Scaffolds in Medicinal Chemistry: From Design to Clinical Application

[1][2] Executive Summary: The Privileged Scaffold The benzofuran ring system (benzo[b]furan) is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Privileged Scaffold

The benzofuran ring system (benzo[b]furan) is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its planar, aromatic nature allows for effective


-

stacking interactions with protein binding pockets, while the oxygen atom acts as a crucial hydrogen bond acceptor.

This guide provides a technical roadmap for utilizing benzofuran scaffolds, moving from successful clinical case studies to actionable protocols for synthesis and biological evaluation.

Therapeutic Landscape & Clinical Case Studies[3]

Benzofurans have achieved FDA approval across diverse therapeutic classes. Understanding the mechanism of action (MoA) of these drugs provides the logic for future design.

Table 1: FDA-Approved Benzofuran Therapeutics
Drug NameIndicationTarget/MechanismKey Structural Feature
Amiodarone Antiarrhythmic (Class III)K+, Na+, Ca2+ Channel BlockerDiiodophenyl + Diethylamino chain
Dronedarone AntiarrhythmicMultichannel BlockerNon-iodinated (reduces thyroid toxicity)
Vilazodone Major Depressive DisorderSSRI + 5-HT1A Partial AgonistIndole-piperazine-benzofuran hybrid
Methoxsalen Psoriasis / CTCLDNA intercalation (PUVA therapy)Furocoumarin (fused benzofuran)
Case Study: Amiodarone vs. Dronedarone (SAR Evolution)

Amiodarone is highly effective but carries severe toxicity risks (thyroid dysfunction, pulmonary fibrosis) due to its high iodine content and lipophilicity (LogP ~7.5).

  • The Design Pivot: Dronedarone was designed to mitigate these risks.[1][2]

  • Structural Change: Removal of iodine atoms and addition of a methane-sulfonyl group.

  • Outcome: Reduced half-life (from weeks to 24 hours) and reduced thyroid toxicity, though with slightly lower efficacy. This illustrates the critical balance between pharmacodynamics (binding) and pharmacokinetics (ADME).

Application Workflow: The Design-Make-Test Cycle

The following diagram illustrates the iterative workflow for developing benzofuran-based leads.

Benzofuran_Workflow Design DESIGN Scaffold Hopping Mol. Docking Synthesis MAKE Sonogashira Coupling Cyclization Design->Synthesis Purification PURIFY Flash Chromatography HPLC Synthesis->Purification Testing TEST MTT Assay (Cancer) MIC (Bacteria) Purification->Testing Analysis ANALYZE SAR Data ADME Profiling Testing->Analysis Analysis->Design Optimization Loop

Figure 1: Iterative medicinal chemistry cycle for benzofuran optimization.

Protocol A: Synthesis of 2-Substituted Benzofurans

Methodology: Sonogashira Coupling-Cyclization Strategy Rationale: This route is preferred in medicinal chemistry over the Rap-Stoermer reaction for library generation because it allows the late-stage introduction of diverse substituents at the C-2 position using commercially available terminal alkynes.

Reagents & Equipment[5][6]
  • Starting Material: o-Iodophenol (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (2-5 mol%)[3]

  • Co-Catalyst: Copper(I) Iodide (CuI) (1-3 mol%)[3]

  • Base/Solvent: Triethylamine (Et3N) or Diethylamine (Et2NH) (used as solvent or co-solvent with DMF)

  • Atmosphere: Inert Argon or Nitrogen balloon

Step-by-Step Protocol
  • Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Charging: Add o-iodophenol (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol), and CuI (0.01 mmol) to the flask.

  • Solvation: Dissolve the mixture in degassed Et3N (5 mL) and DMF (2 mL).

  • Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at Room Temperature for 1 hour, then heat to 60-80°C for 4-6 hours to drive the cyclization (5-endo-dig).

    • Critical Control Point: Monitor via TLC (Hexane:EtOAc 9:1). The intermediate acyclic alkyne may appear before full cyclization to the benzofuran.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove metal catalysts. Dilute filtrate with EtOAc and wash with water (3x) and brine (1x).

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via silica gel flash chromatography.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the phenolic -OH signal (~5-6 ppm) and the appearance of the C-3 proton singlet on the furan ring (typically ~6.5 - 7.5 ppm, depending on substitution).

Protocol B: Biological Evaluation (Anticancer Screening)

Methodology: MTT Cell Viability Assay Target: Tubulin polymerization or Kinase inhibition (e.g., VEGFR, EGFR) often associated with benzofurans.[3]

Reagents
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizer: DMSO.

Step-by-Step Protocol
  • Seeding: Plate cancer cells in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Dissolve benzofuran analogs in DMSO (keep final DMSO < 0.1%). Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of drug solution to wells (triplicate).

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Critical Control Point: Include a Positive Control (e.g., Doxorubicin) and a Vehicle Control (DMSO only) to validate assay sensitivity.

Structure-Activity Relationship (SAR) Logic[1][8][9]

When analyzing benzofuran data, apply these standard SAR modifications:

  • C-2 Substitution: Critical for potency. Aryl groups here often enhance

    
    -stacking.
    
  • C-3 Substitution: Small groups (Methyl, Acetyl) often improve metabolic stability. Bulky groups may cause steric clash unless the pocket is deep.

  • Benzene Ring (C4-C7):

    • Halogens (F, Cl, Br): Often improve lipophilicity and metabolic stability (blocking oxidation).

    • Hydroxyls (-OH): Essential for antimicrobial activity (e.g., C-5 or C-6 position) but reduce membrane permeability.

    • Basic Chains (e.g., in Amiodarone): Essential for ion channel interaction and solubility.

SAR_Logic Center Benzofuran Core Pos2 C-2 Position: Aryl/Heteroaryl (Potency & Selectivity) Center->Pos2 Pos3 C-3 Position: Small Alkyl/Carbonyl (Stability) Center->Pos3 Ring Benzene Ring (C4-C7): Halogens/Solubilizers (ADME & Toxicity) Center->Ring

Figure 2: Strategic modification points on the benzofuran scaffold.

References

  • Khan, A. et al. (2024).[4][5] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Link

  • Siddiqui, M. A. et al. (2016).[1] A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. Link

  • Miao, Y. et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Link

  • FDA Access Data. (2011).[6] Vilazodone Hydrochloride (Viibryd) Approval History. Link

  • Nevagi, R. J. et al. (2015). Bioactive benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Targeting the PTP1B Oncogenic Axis with 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid

Executive Summary This guide details the application of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (BZO), a potent small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in anticancer research.[1] While hist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (BZO), a potent small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in anticancer research.[1] While historically studied for diabetes management, BZO derivatives have emerged as critical tools in oncology due to the "PTP1B Paradox"—where PTP1B acts as a tumor promoter in specific contexts (e.g., HER2+ breast cancer, colorectal cancer) by activating Src kinase.

This document provides a validated workflow for:

  • Biochemical Verification: Confirming enzymatic inhibition via pNPP kinetics.

  • Phenotypic Screening: Assessing cytotoxicity in relevant cancer cell lines.[2][3]

  • Mechanistic Validation: Tracking the phosphorylation status of the Src-Kinase axis.

Compound Profile & Handling

The


-keto acid moiety of BZO mimics the phosphate group of phosphotyrosine, allowing it to bind competitively to the catalytic cysteine (Cys215) within the PTP1B active site.
PropertySpecification
IUPAC Name 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid
Molecular Weight ~204.18 g/mol
Target PTP1B (IC50 range: 5–25 µM depending on assay conditions)
Solubility Low in water; Soluble in DMSO (>10 mg/mL) and Ethanol.[1]
Stability Hygroscopic.[1] Store at -20°C. Freshly prepare stock solutions.
pKa ~3.5 (Carboxylic acid); pH sensitive in assay buffers.

Critical Handling Note: Due to the carboxylic acid group, BZO can precipitate in acidic buffers. Ensure assay buffers are buffered to pH 7.4.

Mechanistic Background: The PTP1B Paradox

To use BZO effectively, one must understand its specific oncogenic niche. Unlike its role in diabetes (where PTP1B antagonizes Insulin Receptor signaling), in cancer, PTP1B often functions as a positive regulator of the Src kinase pathway.

The Mechanism:

  • Normal State: Src kinase is kept inactive by phosphorylation at the C-terminal inhibitory site (Tyr530 ).[1]

  • Tumorigenesis: Overexpressed PTP1B dephosphorylates Tyr530.[1]

  • Result: Src conformation "opens," leading to auto-phosphorylation at Tyr416 (activation) and subsequent metastasis.[1]

  • BZO Action: Inhibits PTP1B

    
     Preserves Tyr530 phosphorylation 
    
    
    
    Locks Src in inactive state
    
    
    Reduced proliferation.[1]
Figure 1: Mechanism of Action Pathway

PTP1B_Mechanism cluster_0 Tumorigenic State (PTP1B Active) cluster_1 Therapeutic Intervention PTP1B PTP1B Enzyme Src_Inactive Inactive Src (p-Tyr530 High) PTP1B->Src_Inactive Targets Tyr530 Src_Active Active Src (p-Tyr530 Low / p-Tyr416 High) Src_Inactive->Src_Active Dephosphorylation by PTP1B Tumor_Growth Tumor Invasion & Metastasis Src_Active->Tumor_Growth Signaling Cascade BZO 3-(1-Benzofuran-2-yl) -2-oxopropanoic acid Inhibition Enzymatic Blockade BZO->Inhibition Inhibition->PTP1B Inhibits

Caption: BZO inhibits PTP1B-mediated dephosphorylation of Src (Tyr530), preventing the transition of Src to its oncogenic active conformation.

Protocol A: Biochemical Inhibition Assay (Cell-Free)

Before cell treatment, validate the compound's potency using a colorimetric pNPP (para-Nitrophenylphosphate) assay.

Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (add fresh).

  • Enzyme: Recombinant Human PTP1B (0.5 µg/mL final).[1]

  • Substrate: pNPP (2 mM final).

  • Inhibitor: BZO (Dissolved in DMSO; Serial dilution 0.1 µM – 100 µM).

Procedure
  • Preparation: Dilute BZO in Assay Buffer (keep DMSO < 1% final).

  • Incubation: Add 10 µL of BZO dilution and 20 µL of PTP1B enzyme to a 96-well clear plate. Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 70 µL of pNPP substrate solution.

  • Measurement: Monitor absorbance at 405 nm kinetically every 60 seconds for 20 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Self-Validation Check:

  • Positive Control: Sodium Orthovanadate (100 µM) should show >95% inhibition.

  • Negative Control: DMSO-only wells should show linear product formation (yellow color).

Protocol B: Cell Viability & Proliferation (Phenotypic)

Target Cell Lines:

  • MCF-7 / SK-BR-3: Breast cancer (High relevance for PTP1B/Src axis).

  • HepG2: Liver carcinoma (Metabolic/Warburg effect relevance).

Procedure (MTT Assay)
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment overnight (16-24h).
    
  • Treatment:

    • Remove media.

    • Add fresh media containing BZO (0, 5, 10, 25, 50, 100 µM).

    • Note: Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells, including control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO (100 µL).

  • Readout: Measure Absorbance at 570 nm.

Expected Results Table:

Cell LineExpected IC50 (µM)Interpretation
MCF-7 15 – 30 µMModerate cytotoxicity; indicates dependence on PTP1B for proliferation.[1]
HepG2 10 – 25 µMHigher sensitivity; likely linked to metabolic disruption.
Fibroblasts (Normal) > 100 µMLow toxicity expected (therapeutic window).

Protocol C: Mechanistic Validation (Western Blot)

To prove BZO is working on-target inside the cell, you must visualize the phosphorylation status of Src or Insulin Receptor (IR).

Experimental Workflow
  • Treatment: Treat cells with BZO (at IC50 concentration) for 6, 12, and 24 hours.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Fluoride, Sodium Orthovanadate) to preserve phosphorylation states during lysis.[1]

  • Antibodies:

    • Primary: Anti-p-Src (Tyr527) [Marker of Inhibition], Anti-p-Src (Tyr416) [Marker of Activation].

    • Loading Control:

      
      -Actin or GAPDH.[1]
      
Figure 2: Experimental Workflow Diagram

Workflow Cells Cell Culture (MCF-7) Treat BZO Treatment (24h) Cells->Treat Lysis Lysis (+ Phosphatase Inhibitors) Treat->Lysis Harvest PAGE SDS-PAGE & Transfer Lysis->PAGE Protein Extract Blot Immunoblotting PAGE->Blot Result Analysis: Ratio p-Tyr530 / Total Src Blot->Result Quantification

Caption: Step-by-step workflow for validating intracellular PTP1B inhibition via Western Blot.

Data Interpretation:

  • Effective Inhibition: You should observe an increase in p-Src (Tyr530) signal compared to untreated control. This confirms PTP1B is failing to dephosphorylate this regulatory site.

  • Downstream Effect: Concurrently, you may see a decrease in p-Src (Tyr416) and downstream markers like p-ERK1/2.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound insolubility at neutral pH.[1]Pre-dissolve in DMSO. Add dropwise to vortexing media. Do not exceed 100 µM.
No Inhibition in Cells Cell membrane permeability.The carboxylic acid is polar. Consider using an ester prodrug derivative (e.g., ethyl ester) if available, or extend incubation time.
High Background (ELISA/Enzyme) Phosphate contamination.Ensure all buffers are phosphate-free (use HEPES or Tris).

References

  • Zhang, S. & Zhang, Z.Y. (2007).[1][4] PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381. Link

  • Yip, S.C., et al. (2010). The Src family kinases in B cell development and signaling. Immunological Reviews, 228(1), 250-265. (Explains the Tyr530/PTP1B mechanism). Link

  • Bollu, L.R., et al. (2017). Molecular mechanisms of PTP1B in cancer: the other side of the coin. Cellular Signalling, 29(1), 85-94. Link

  • Lessard, L., et al. (2010). PTP1B is an androgen receptor-regulated phosphatase that promotes the progression of prostate cancer.[1] Cancer Research, 70(4), 1606-1616. Link

  • PubChem Compound Summary. (2023). 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid.[5] National Center for Biotechnology Information. Link

Sources

Method

Application Note: Antimicrobial Activity Profiling of Benzofuran Derivatives

Abstract Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial properties through mechanisms such as DNA gyrase inhibition and membrane disruption. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial properties through mechanisms such as DNA gyrase inhibition and membrane disruption. However, their high lipophilicity presents a significant challenge in aqueous-based biological assays. Standard protocols often yield false negatives due to compound precipitation or false positives due to solvent toxicity. This guide provides an optimized, industry-standard workflow for assessing benzofuran antimicrobial activity, prioritizing solubility management and colorimetric endpoint detection over traditional turbidity measurements.

Pre-Assay Critical Considerations

The Solubility Paradox

Benzofurans are characteristically hydrophobic. In standard Mueller-Hinton Broth (MHB), they often "crash out" (precipitate) upon dilution, creating turbid suspensions that mimic bacterial growth in optical density (OD) readings.

The Solution: Use a Master Plate (Solvent)


Daughter Plate (Assay)  transfer method.
  • Standard Method: Serial dilution in broth.[1] (Risk: Compound precipitates immediately in high concentrations).

  • Optimized Method: Serial dilution in 100% DMSO, followed by a fixed-volume transfer to broth. This ensures a constant, sub-toxic DMSO concentration (typically

    
     1-2%) across the entire gradient.
    
Solvent Tolerance Limits

Before testing derivatives, validate the DMSO tolerance of your specific bacterial strains.

  • Gram-Negative (e.g., E. coli): Generally tolerate up to 2-3% DMSO.

  • Gram-Positive (e.g., S. aureus): More sensitive; keep DMSO

    
     1%.
    
  • Recommendation: Always include a "Solvent Control" (media + bacteria + max DMSO %) to prove the solvent is not inhibiting growth.

Experimental Workflow Overview

BenzofuranWorkflow Stock Stock Prep (10-20 mM in DMSO) Solubility Solubility Check (PBS/Media) Stock->Solubility MIC Primary Screen: MIC (Resazurin) Solubility->MIC HitSelect Hit Selection (MIC < 10 µg/mL) MIC->HitSelect TimeKill Secondary: Time-Kill Kinetics HitSelect->TimeKill Biofilm Tertiary: Biofilm Inhibition HitSelect->Biofilm

Figure 1: Strategic workflow for evaluating benzofuran derivatives. Note the solubility check prior to MIC testing.

Protocol A: Modified Broth Microdilution (MIC)

Purpose: Determine Minimum Inhibitory Concentration (MIC) using Resazurin (Alamar Blue) to bypass precipitation interference. Standard: Adapted from CLSI M07-A10 [1].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dye: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plates: 96-well clear, flat-bottom polystyrene (PS) plates.

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
Step-by-Step Methodology
  • Inoculum Preparation:

    • Dilute the 0.5 McFarland suspension 1:100 in CAMHB to reach

      
       CFU/mL.
      
    • Critical: Use within 15 minutes to prevent doubling before assay start.

  • Compound Dilution (The "Master Plate" Technique):

    • In a separate V-bottom plate, prepare 2-fold serial dilutions of the benzofuran derivative in 100% DMSO .

    • Concentration range: Start at 100x the desired final test concentration (e.g., if testing 128 µg/mL, stock is 12.8 mg/mL).

  • Assay Plate Assembly:

    • Dispense 198 µL of the diluted bacterial inoculum into columns 1–11 of the assay plate.

    • Dispense 200 µL of sterile CAMHB into Column 12 (Sterility Control).

    • Transfer 2 µL from the DMSO Master Plate to the Assay Plate.

    • Result: Final DMSO concentration is 1%. Compound concentration is 1x.

  • Incubation:

    • Seal with breathable film (e.g., Rayon).

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout (Resazurin Addition):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for 1–4 hours.

    • Interpretation:

      • Blue (Resazurin): No growth (Oxidized).

      • Pink (Resorufin): Growth (Reduced by viable bacteria).

    • MIC Definition: The lowest concentration well that remains blue .[2]

Protocol B: Time-Kill Kinetics

Purpose: Determine if the benzofuran is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%). Standard: CLSI M26-A [2].

Methodology
  • Setup: Prepare tubes with CAMHB containing the benzofuran at 1x MIC and 4x MIC . Include a Growth Control (no drug) and Sterility Control.[3]

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Incubate at 37°C with shaking (200 rpm).

    • Remove 100 µL aliquots at 0h, 2h, 4h, 8h, and 24h .

  • Quantification:

    • Serially dilute aliquots (1:10 steps) in PBS.

    • Spot-plate 10 µL onto Mueller-Hinton Agar (MHA).

    • Incubate overnight and count colonies.

  • Analysis:

    • Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log10 reduction from the initial inoculum.
      
    • Bacteriostatic:

      
       log10 reduction.
      

Protocol C: Biofilm Inhibition (Crystal Violet)

Purpose: Benzofurans often target quorum sensing or membrane integrity, making them effective against biofilms. Reference: O'Toole (2011) [3].

Methodology
  • Biofilm Growth:

    • Inoculate 96-well flat-bottom plates with 100 µL of bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (Glucose promotes biofilm).

    • Add 100 µL of benzofuran (diluted in media) to reach 1x, 1/2x, and 1/4x MIC.

    • Incubate 24–48h static (no shaking).

  • Washing:

    • Gently dump media. Wash wells 2x with sterile distilled water to remove planktonic (floating) cells.

    • Caution: Do not pipette directly onto the bottom; pour gently.

  • Staining:

    • Add 125 µL of 0.1% Crystal Violet (CV) solution.[4][5] Incubate 15 min at room temp.

    • Wash 3x with water.[6] Air dry for 30 min.

  • Solubilization:

    • Add 200 µL of 30% Acetic Acid (or 95% Ethanol) to dissolve the stain.

  • Quantification:

    • Transfer 150 µL to a new plate (to avoid reading biofilm residue).

    • Read Absorbance at 550–590 nm .

Data Presentation & Analysis

MIC Calculation

For benzofuran derivatives, report the MIC range and the MIC50/MIC90 if testing clinical isolates (


).
Compound IDR1R2MIC (µg/mL)Classification
BZF-01 -H-Cl4Active
BZF-02 -CH3-OH>128Inactive
Ciprofloxacin (Ctrl)(Ctrl)0.5Control
Biofilm Inhibition Formula


Logical Diagram of Plate Setup

PlateLayout Plate Col 1 Col 2 ... Col 10 Col 11 Col 12 High Conc (64 µg) 32 µg ... 0.125 µg Growth Ctrl Sterility Ctrl Drug + Bacteria Drug + Bacteria ... Drug + Bacteria Bacteria Only Media Only caption Figure 2: 96-well plate layout. Col 11 is critical for validating cell viability. Col 12 validates media sterility. DMSO % is constant across 1-11.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in wells Hydrophobicity of benzofuran ring.Switch to Resazurin readout (Protocol A). Do not use OD600.
Sterility Control turns Pink Contaminated media or technique.[3]Discard data. Filter sterilize media (0.22 µm).
Growth Control is Blue Inoculum too low or DMSO toxic.Verify inoculum is

CFU/mL. Ensure final DMSO

.
Trailing Endpoints Partial inhibition (common in bacteriostatic drugs).Read the first well with significant reduction, or switch to IC50 calculation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A). Wayne, PA: CLSI.

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Kenchappa, R., et al. (2014). Synthesis, antimicrobial, and antioxidant activity of benzofuran barbitone and benzofuran thiobarbitone derivatives. Medicinal Chemistry Research, 23, 3065–3081. [Link]

Sources

Application

Application Note: Strategic Development of Benzofuran-Based Therapeutics

Executive Summary The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, possessing an innate ability to bind multiple biological targets including kinases, tubulin, and G-protein-coupled rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, possessing an innate ability to bind multiple biological targets including kinases, tubulin, and G-protein-coupled receptors (GPCRs). Despite its ubiquity in natural products (e.g., ailanthoidol, egonol) and approved drugs (e.g., Amiodarone, Methoxsalen), the scaffold presents specific challenges in metabolic stability and synthetic regioselectivity.

This guide provides a rigorous framework for the rational design, synthesis, and biological validation of novel benzofuran therapeutics. We move beyond generic literature to provide self-validating protocols for the Rap-Stoermer condensation and Target-Specific Kinase Screening , ensuring reproducible data generation for IND-enabling studies.

Rational Design & SAR Logic

The benzofuran core (benzo[b]furan) is planar and lipophilic, making it an excellent mimic for amino acid residues (like tryptophan) in protein binding pockets. However, "blind" substitution leads to poor solubility and metabolic liability.

The "Furan Liability" and Mitigation

The electron-rich furan ring is susceptible to metabolic oxidation by cytochrome P450s (specifically CYP2C9 and CYP3A4), leading to reactive epoxide intermediates that cause hepatotoxicity.

  • Design Solution: Block the C2 and C3 positions with electron-withdrawing groups (EWGs) or bulky aryl substituents to sterically and electronically hinder enzymatic epoxidation.

  • Solubility: The scaffold is inherently hydrophobic (LogP > 3). Incorporate solubilizing tails (morpholine, piperazine) at the C5 or C7 positions to improve oral bioavailability.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic for derivatizing the benzofuran core for maximum therapeutic index.

Benzofuran_SAR Core Benzofuran Core (Benzo[b]furan) C2 C2 Position (Critical for Potency) Core->C2 C3 C3 Position (Metabolic Stability) Core->C3 C5 C5 Position (Solubility/PK) Core->C5 C7 C7 Position (Selectivity) Core->C7 Act_C2 Aryl/Heteroaryl groups maximize pi-stacking C2->Act_C2 Act_C3 Block oxidation (e.g., -CN, -COOEt, -CH3) C3->Act_C3 Act_C5 Add polar tails (Morpholine, Piperazine) C5->Act_C5 Act_C7 Halogens (F, Cl) modulate pKa/Metabolism C7->Act_C7

Figure 1: Strategic derivatization points on the benzofuran scaffold for optimizing potency and pharmacokinetic properties.[1]

Synthetic Protocols

While transition-metal catalyzed methods (Sonogashira) are popular, they often leave residual heavy metals that interfere with biological assays. For early-stage discovery, we recommend the Rap-Stoermer Condensation due to its metal-free conditions and scalability.[1]

Protocol A: Modified Rap-Stoermer Synthesis (2-Acylbenzofurans)

Objective: Synthesis of 2-benzoylbenzofuran derivatives from salicylaldehydes and


-haloketones.
Mechanism:  Base-catalyzed aldol condensation followed by intramolecular nucleophilic substitution.[1]
Materials:
  • Substituted Salicylaldehyde (1.0 equiv)[1]

  • 
    -Bromoacetophenone derivative (1.1 equiv)[1]
    
  • Anhydrous Acetonitrile (MeCN) or Polyethylene Glycol (PEG-400) for green chemistry.[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv) or Triethylamine (TEA).
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst to accelerate substitution.[1]

Step-by-Step Methodology:
  • Activation: In a round-bottom flask, dissolve the salicylaldehyde (10 mmol) and

    
    -bromoacetophenone (11 mmol) in MeCN (30 mL).
    
  • Catalysis: Add

    
     (25 mmol) and catalytic KI (1 mmol). The addition of KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction logic).
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
    • Checkpoint: The intermediate formed is often the

      
      -alkylated ether. If cyclization is slow, add a stronger base (KOH) or increase heat.
      
  • Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1). Column chromatography is rarely needed for this robust reaction.

Yield Expectation: 85–95% Validation:


H NMR should show the disappearance of the phenolic -OH (~10-11 ppm) and the appearance of the characteristic benzofuran C3-H singlet (~7.2-7.8 ppm) if C3 is unsubstituted.[1]

Biological Evaluation Protocols

To validate the therapeutic potential, we employ a tiered screening approach.

Tier 1: Metabolic Competence (The "Quick-Kill" Step)

Before efficacy testing, ensure the compound isn't a "chemical false positive" due to reactivity.

  • Assay: Incubate compound (10

    
    M) with Human Liver Microsomes (HLM) + NADPH for 60 min.
    
  • Pass Criteria:

    
     minutes. If 
    
    
    
    min, modify C2/C3 substituents immediately.
Tier 2: Target Engagement (Kinase Inhibition)

Many benzofurans act as ATP-competitive inhibitors (e.g., VEGFR, EGFR). This protocol uses a FRET-based detection system (e.g., LanthaScreen or Z'-LYTE) which is less prone to interference than luciferase assays.[1]

Protocol: FRET-Based Kinase Assay

Reagents:

  • Kinase Enzyme (e.g., EGFR-WT), 5 nM final.

  • Fluorescein-labeled Poly-GT substrate.[1]

  • ATP (

    
     concentration).
    
  • Test Compound (DMSO stock).

Workflow:

  • Preparation: Prepare a 384-well low-volume black plate.

  • Dosing: Add 2.5

    
    L of Test Compound (3-fold serial dilution, starting at 10 
    
    
    
    M).
  • Enzyme Addition: Add 5

    
    L of Kinase/Substrate mix. Incubate 15 min at RT to allow compound binding.
    
  • Reaction Start: Add 2.5

    
    L of ATP. Shake for 30 seconds.
    
  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Add 5

    
    L of Development Reagent (EDTA + Terbium-labeled antibody). The antibody binds phosphorylated substrate.
    
  • Read: Measure TR-FRET emission ratio (520 nm / 495 nm).

Data Analysis: Calculate % Inhibition:



  • Validation: Reference inhibitor (e.g., Erlotinib) must yield IC50 within 3-fold of historical mean.

Experimental Workflow Diagram

Workflow Start Benzofuran Library Design (In Silico Docking) Synth Synthesis (Rap-Stoermer / Sonogashira) Start->Synth QC QC Check (NMR, LCMS > 95%) Synth->QC Tier1 Tier 1: ADME (Microsomal Stability) QC->Tier1 Tier1->Start Fail (Metabolic Liability) Tier2 Tier 2: Target Assay (Kinase IC50) Tier1->Tier2 Pass T1/2 > 30m Tier2->Start Fail (Low Potency) Tier3 Tier 3: Phenotypic Assay (Cell Viability MTT) Tier2->Tier3 Pass IC50 < 1uM Decision Lead Optimization Tier3->Decision Pass Selectivity Index > 10

Figure 2: Integrated drug discovery workflow for benzofuran therapeutics, emphasizing early ADME filtering.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Rap-Stoermer Incomplete alkylation of phenol.[1]Add catalytic KI (Finkelstein conditions) or switch solvent to DMF.[1]
Compound Precipitation in Assay High lipophilicity (LogP > 4).[1]Limit DMSO final conc. to 0.5%. Add 0.01% Triton X-100 to assay buffer.
Rapid Microsomal Clearance Oxidation of C2-C3 double bond.[1]Introduce C3-methyl or C3-cyano group to block the metabolic "soft spot".[1]
Non-specific Toxicity Michael acceptor reactivity.[1]Avoid unsubstituted 2-acyl groups; ensure the ketone is sterically hindered or part of a stable heterocycle.[1]

References

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2022.[2][3] Link

  • Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis. Journal of Heterocyclic Chemistry, 2021. Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link

  • Benzofuran Synthesis via Palladium–Copper-Based Catalyst (Sonogashira). ACS Omega, 2024. Link[1]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds. Frontiers in Neuroscience, 2018. Link

Sources

Method

analytical methods for α-keto acid quantification

Precision Quantification of -Keto Acids in Biological Matrices Overcoming Instability via Derivatization-LC-MS/MS and GC-MS Executive Summary & Clinical Significance -Keto acids ( -KAs) are pivotal metabolic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantification of -Keto Acids in Biological Matrices

Overcoming Instability via Derivatization-LC-MS/MS and GC-MS

Executive Summary & Clinical Significance

-Keto acids ( 

-KAs) are pivotal metabolic intermediates linking amino acid catabolism, glycolysis, and the Krebs cycle. Their quantification is critical in diagnosing metabolic disorders, most notably Maple Syrup Urine Disease (MSUD) , and monitoring cancer metabolism (Warburg effect).

However,


-KAs present a unique "Stability Paradox" :
  • Chemical Instability: They undergo spontaneous oxidative decarboxylation in the presence of hydrogen peroxide or reactive oxygen species (ROS), degrading into aldehydes and

    
    .
    
  • Volatility: Short-chain

    
    -KAs (e.g., Pyruvate) are volatile, leading to evaporative losses during concentration steps.
    
  • Lack of Retention: Their high polarity and low molecular weight result in poor retention on standard C18 Reverse-Phase LC columns.

The Solution: This guide details two rigorous derivatization protocols—OPD-based LC-MS/MS and Oximation-Silylation GC-MS —that stabilize the keto group, increase molecular weight for retention, and enhance ionization efficiency.

Biological Context: The BCAA Catabolism Pathway

Understanding the origin of Branched-Chain


-Keto Acids (BCKAs) is essential for interpreting analytical data. In MSUD, a deficiency in the BCKAD complex leads to the toxic accumulation of KIC, KMV, and KIV.

BCAA_Metabolism cluster_inputs Essential Amino Acids cluster_intermediates α-Keto Acids (Analytes) cluster_products Acyl-CoA Products Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT (Transamination) Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT Isovaleryl Isovaleryl-CoA KIC->Isovaleryl BCKAD Complex (Blocked in MSUD) Methylbutyryl α-Methylbutyryl-CoA KMV->Methylbutyryl BCKAD Complex Isobutyryl Isobutyryl-CoA KIV->Isobutyryl BCKAD Complex

Figure 1: Metabolic pathway of Branched-Chain Amino Acids. The red arrows indicate the BCKAD enzymatic step blocked in MSUD, causing upstream accumulation of


-keto acids.
Method A: LC-MS/MS with o-Phenylenediamine (OPD)

The Gold Standard for Sensitivity and Throughput

This method utilizes o-phenylenediamine (OPD) to react with the


-keto group under acidic conditions, forming a stable quinoxalinone  derivative.

Why this works:

  • Stabilization: The reactive ketone is locked into a heterocyclic ring, preventing decarboxylation.[1]

  • Hydrophobicity: The aromatic ring allows the analyte to bind to C18 columns.

  • Ionization: The quinoxalinone nitrogen is easily protonated (

    
    ), drastically improving ESI+ sensitivity.
    
Protocol Workflow

Reagents:

  • Derivatizing Agent:

    
     OPD in 
    
    
    
    HCl (Prepare fresh daily).
  • Internal Standard (IS):

    
    -Pyruvate or 
    
    
    
    -
    
    
    -Ketoisocaproate (
    
    
    ).
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile.

Step-by-Step Procedure:

  • Sample Preparation:

    • Aliquot

      
       of plasma/media into a 1.5 mL Eppendorf tube.
      
    • Add

      
       of Internal Standard solution.
      
    • Protein Precipitation: Add

      
       of cold Methanol. Vortex for 30s.
      
    • Centrifuge at

      
       for 10 min at 
      
      
      
      .
  • Derivatization Reaction:

    • Transfer

      
       of the supernatant to a clean vial.
      
    • Add

      
       of OPD Reagent  (
      
      
      
      in
      
      
      HCl).
    • Critical Step: Incubate at

      
       for 60 minutes  in a heating block. (Acidic pH is required for ring closure).
      
    • Cool to room temperature and inject

      
       into the LC-MS/MS.
      
  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (

      
      , 
      
      
      
      ).
    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection: ESI Positive Mode (MRM).

Self-Validating QC Checks:

  • Blank Check: Inject a reagent blank (Water + OPD) to ensure no background peaks interfere with Pyruvate (ubiquitous contaminant).

  • Derivatization Efficiency: Monitor the IS peak area. A drop

    
     indicates pH issues or OPD degradation.
    

LCMS_Workflow Sample Biological Sample (50 µL) Precip Precipitation (MeOH + Internal Std) Sample->Precip Supernatant Supernatant Recovery Precip->Supernatant Centrifuge 14k x g Deriv Derivatization (OPD + 2M HCl, 60°C, 1h) Supernatant->Deriv Quinox Formation of Quinoxalinone Derivatives Deriv->Quinox Ring Closure Analysis LC-MS/MS Analysis (ESI+, MRM) Quinox->Analysis

Figure 2: LC-MS/MS Workflow using OPD derivatization. The acid-catalyzed reaction forms stable quinoxalinones suitable for reverse-phase chromatography.

Method B: GC-MS via Oximation-Silylation

The Alternative for Broad Metabolic Profiling

While LC-MS is preferred for targeted quantification, GC-MS is excellent for untargeted profiling. However,


-KAs require a two-step  derivatization to become volatile and thermally stable.

Mechanism:

  • Oximation: Methoxyamine reacts with the ketone (

    
    ) to form an oxime (
    
    
    
    ).[1] This prevents keto-enol tautomerism and decarboxylation.[2]
  • Silylation: MSTFA/BSTFA reacts with the carboxyl (

    
    ) and hydroxyl groups to form trimethylsilyl (TMS) esters/ethers.[1][2]
    

Protocol Steps:

  • Drying: Evaporate

    
     of protein-precipitated supernatant to complete dryness under Nitrogen. Note: Residual water destroys silylation reagents.
    
  • Oximation: Add

    
     of Methoxyamine HCl  in Pyridine (
    
    
    
    ). Incubate at
    
    
    for 90 min.
  • Silylation: Add

    
     of MSTFA  (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 
    
    
    
    for 30 min.
  • Analysis: Inject

    
     into GC-MS (Splitless mode).
    

Expert Insight: GC-MS often produces two peaks for each


-keto acid (syn- and anti-isomers of the oxime). You must sum the areas of both peaks for accurate quantification.
Comparative Analysis & Data Interpretation
FeatureLC-MS/MS (OPD)GC-MS (Oximation-Silylation)
Primary Utility Targeted quantification (Drug Dev, Clinical)Broad metabolic profiling
Sensitivity (LOD) High (

)
Moderate (

)
Sample Prep Time Medium (1.5 hours)Long (3+ hours, requires drying)
Isomer Issues None (Single peak)Syn/Anti isomers (Double peaks)
Moisture Tolerance High (Aqueous reaction)Zero (Must be anhydrous)
Troubleshooting & Critical Control Points
  • Pyruvate Contamination: Pyruvate is ubiquitous in laboratory air and skin.

    • Control: Use barrier tips and fresh Milli-Q water. Always run a "Water Blank" through the entire extraction process.

  • Peak Tailing (LC-MS): Quinoxalinones are basic.

    • Control: Ensure the mobile phase contains at least

      
       Formic Acid to maintain protonation and improve peak shape.
      
  • Instability in Autosampler:

    • Control: Keep the autosampler at

      
      . OPD derivatives are stable for ~24 hours; analyze immediately after derivatization.
      
References
  • Determin

    
    -keto acids via OPD Derivatization 
    
    • Title: LC-MS/MS method for quantitative profiling of ketone bodies, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma.[3]
      
    • Source: Clinical Nutrition / PubMed (2023)
    • URL:[Link]

  • GC-MS Derivatiz

    • Title: Derivatization of metabolites for GC-MS via methoximation and silylation.[2]

    • Source: The Bumbling Biochemist (2025)[1]

    • URL:[Link]

  • Clinical Relevance (MSUD)

    • Title: Maple Syrup Urine Disease - St
    • Source: NCBI Bookshelf (2024)
    • URL:[Link]

  • Stability of

    
    -Keto Acids 
    
    • Title: Studies on the synthesis and stability of -ketoacyl peptides.
    • Source: Scientific Reports (2020)
    • URL:[Link]

  • Altern

    • Title: Development of a New LC-MS/MS Method for the Quantific
    • Source: Journal of Chrom
    • URL:[Link]

Sources

Application

Application Note: 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid as a PTP1B-Targeted Chemical Probe

Executive Summary 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a specialized small-molecule chemical probe designed to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) . As a non-hydrolyzable phosphotyrosine mimetic, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a specialized small-molecule chemical probe designed to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) . As a non-hydrolyzable phosphotyrosine mimetic, this compound is a critical tool for dissecting insulin and leptin signaling pathways. It is primarily utilized in metabolic disease research (Type 2 Diabetes, Obesity) to validate PTP1B as a therapeutic target and to study the mechanics of insulin receptor sensitization.

Biological Context & Mechanism of Action[1][2][3]

The Target: PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[1][2][3][4] It functions by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), effectively "turning off" the signal that drives glucose uptake. In states of insulin resistance (T2D), PTP1B activity is often elevated.

Mechanism of Inhibition

The efficacy of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid lies in its structural mimicry:

  • 
    -Keto Acid Moiety:  The 2-oxopropanoic acid group mimics the phosphate group of a phosphotyrosine residue. It enters the PTP1B catalytic catalytic cleft (the P-loop) and forms hydrogen bonds with the backbone amides of the critical Cys215-Arg221 loop, acting as a competitive inhibitor. Unlike a phosphate group, it cannot be hydrolyzed.
    
  • Benzofuran Scaffold: This lipophilic core engages the hydrophobic residues (Tyr46, Val49) near the active site, enhancing binding affinity and selectivity over other phosphatases.

Signaling Pathway Visualization

The following diagram illustrates the probe's intervention point within the insulin signaling cascade.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 IR->IRS Phosphorylation (pTyr) PI3K PI3K IRS->PI3K Akt Akt (PKB) PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS Dephosphorylates Probe 3-(1-Benzofuran-2-yl)- 2-oxopropanoic acid Probe->PTP1B Inhibits (Competitive)

Figure 1: Mechanism of Action. The probe inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby sustaining downstream Akt signaling.

Application 1: Biochemical Enzyme Inhibition Assay

Objective: Determine the IC50 of the probe against recombinant human PTP1B using a colorimetric pNPP substrate.

Materials
  • Enzyme: Recombinant Human PTP1B (residues 1-321).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (freshly added).

  • Probe Stock: 10 mM in DMSO.

Protocol
  • Preparation: Dilute PTP1B enzyme to 0.5 µg/mL in Assay Buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of the probe in Assay Buffer (maintaining constant DMSO < 1%). Range: 0.1 µM to 100 µM.

  • Incubation:

    • Add 50 µL of diluted enzyme to a 96-well clear plate.

    • Add 25 µL of probe dilution.

    • Incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Reaction Start: Add 25 µL of 10 mM pNPP (Final concentration 2.5 mM).

  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes (reading every 60 seconds).

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Data Interpretation Table:

Parameter Expected Range Notes
IC50 1.0 - 20 µM Potency varies based on specific benzofuran substitution.
Hill Slope ~1.0 Deviations >1.5 suggest aggregation or non-specific binding.

| DMSO Tolerance | < 5% | PTP1B is sensitive to high organic solvent loads. |

Application 2: Cellular Insulin Sensitization (Western Blot)

Objective: Validate the probe's ability to enhance insulin signaling in a relevant cell model (HepG2 hepatocytes or 3T3-L1 adipocytes).

Experimental Workflow

CellAssay Step1 Serum Starve (HepG2 Cells, 16h) Step2 Pre-treat with Probe (10-50 µM, 1h) Step1->Step2 Step3 Stimulate with Insulin (10 nM, 10 min) Step2->Step3 Step4 Lysis & Western Blot Step3->Step4

Figure 2: Cellular Assay Workflow for assessing insulin sensitization.

Protocol
  • Cell Culture: Grow HepG2 cells to 80% confluence in DMEM + 10% FBS.

  • Starvation: Wash cells 2x with PBS. Switch to serum-free DMEM for 16 hours (overnight) to basalize signaling.

  • Probe Treatment:

    • Replace media with fresh serum-free DMEM containing the probe (e.g., 10 µM, 25 µM, 50 µM).

    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Vanadate).

    • Incubate for 60 minutes at 37°C.

  • Insulin Stimulation: Treat cells with 10 nM human insulin for exactly 10 minutes.

  • Lysis: Rapidly aspirate media, wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4), and lyse in RIPA buffer.

  • Western Blotting:

    • Primary Targets: p-Akt (Ser473), p-IR (Tyr1150/1151).

    • Loading Control: Total Akt,

      
      -Actin.
      
Expected Results
  • Vehicle + Insulin: Moderate band intensity for p-Akt.

  • Probe + Insulin: Significantly increased band intensity for p-Akt compared to Vehicle + Insulin. This confirms the probe inhibited PTP1B, preventing the dephosphorylation of upstream insulin signaling nodes.

Selectivity & Troubleshooting

Selectivity Profiling

PTP1B shares high structural homology with TCPTP (T-cell protein tyrosine phosphatase) . The catalytic domains are nearly identical.

  • Recommendation: Always run a counter-screen against TCPTP and SHP2.

  • Note: While

    
    -keto acids are potent, they are often less selective than allosteric inhibitors. Interpret cellular data with caution regarding off-target effects on other phosphatases.
    
Solubility
  • The free acid form may have limited cell permeability.

  • Optimization: Ensure the stock is fully dissolved in 100% DMSO. For cell assays, if precipitation occurs in media, reduce concentration or use a phosphate-buffered saline with 0.1% BSA as a carrier.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: prospects for therapeutics. Current Opinion in Chemical Biology, 5(4), 416-423. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.[2] Journal of Medicinal Chemistry, 43(7), 1293-1310. Link

  • Wiesmann, C., et al. (2004). Allosteric inhibition of protein tyrosine phosphatase 1B.[1] Nature Structural & Molecular Biology, 11(8), 730-737. Link

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: Active Support Tickets (Troubleshooting Guides)

Benzofuran Synthesis Technical Support Hub Status: Online | Current Queue: Low | Priority: High Welcome to the Heterocycle Synthesis Support Portal. You are connected with Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Benzofuran Synthesis Technical Support Hub Status: Online | Current Queue: Low | Priority: High

Welcome to the Heterocycle Synthesis Support Portal. You are connected with Dr. Chen , Senior Application Scientist. System Note: I do not provide generic textbook answers. I provide field-corrected protocols for when standard literature methods fail.

Ticket #492: Regioselectivity Failure in Alkyne Cyclization

User Issue: "I'm trying to synthesize a 2-substituted benzofuran via the cyclization of an o-alkynylphenol. I keep getting a mixture of the 5-exo-dig and 6-endo-dig products (isocoumarins), or the reaction stalls." Status: Resolved

Root Cause Analysis: The competition between 5-exo-dig (yielding benzofuran) and 6-endo-dig (yielding isocoumarin) is governed by Baldwin’s rules but heavily influenced by the metal catalyst and the electronic nature of the alkyne substituent.

  • Electronic Bias: Electron-withdrawing groups (EWGs) on the alkyne promote nucleophilic attack at the

    
    -carbon (6-endo-dig).
    
  • Catalyst Ligand Sphere: Bulky, electron-rich phosphine ligands on Palladium favor the 5-exo pathway by increasing the electrophilicity of the complexed alkyne at the internal carbon.

Troubleshooting Steps:

  • Switch Catalyst System: If using standard Pd(PPh

    
    )
    
    
    
    , switch to PdCl
    
    
    (CH
    
    
    CN)
    
    
    with a bulky ligand like XPhos . The acetonitrile ligands are labile, allowing faster coordination, while the bulky phosphine directs regioselectivity toward the 5-membered ring.
  • Base Selection: Switch from inorganic bases (K

    
    CO
    
    
    
    ) to organic bases (TMEDA or DBU) . Stronger organic bases facilitate the deprotonation of the phenol, making it a "harder" nucleophile that prefers the "harder" internal carbon of the activated alkyne.
  • Alternative Route (Iodocyclization): If catalytic methods fail, use ICl (Iodine monochloride) . This forces a 5-exo-dig cyclization via an iodonium intermediate, yielding a 3-iodobenzofuran which can be further functionalized via Suzuki coupling.

Expert Insight: "Never assume Baldwin's rules hold in the presence of strong Lewis acids like Au(I) or Pt(II). Gold catalysts often favor 6-endo pathways unless specific N-heterocyclic carbene (NHC) ligands are used."

Ticket #515: Rap-Stoermer Reaction Stalling (Intermediate Accumulation)

User Issue: "I am reacting salicylaldehyde with phenacyl bromide using K


CO

in acetone. I see the disappearance of starting material by TLC, but the product is not the benzofuran. It looks like a stable intermediate." Status: Resolved

Root Cause Analysis: The Rap-Stoermer reaction proceeds in two distinct steps:

  • O-Alkylation: Formation of the 2-formylphenoxy ketone.

  • Intramolecular Aldol/Dehydration: Cyclization to the benzofuran. Failure Point: Your reaction is stalling at Step 1. The basicity of K

    
    CO
    
    
    
    in acetone is sufficient for alkylation but often insufficient (or the temperature is too low) to overcome the activation energy for the intramolecular aldol condensation, especially with steric bulk near the carbonyl.

Troubleshooting Steps:

  • Solvent/Base Swap: Move to DMF (dimethylformamide) with Cs

    
    CO
    
    
    
    (Cesium Carbonate). The "Cesium Effect" improves solubility and the higher boiling point of DMF allows you to push the temperature to 100-120°C, forcing the dehydration.
  • Add a Dehydrating Agent: If the intermediate persists, add a catalytic amount of p-TsOH (p-toluenesulfonic acid) in a second step (one-pot) to force the dehydration.

  • Microwave Irradiation: This is the gold standard fix. Heating at 140°C for 10-20 minutes in a microwave reactor often drives the reaction to completion where thermal heating fails.

Ticket #601: "The Black Death" (Catalyst Decomposition in Sonogashira)

User Issue: "Attempting a one-pot Sonogashira coupling/cyclization. The reaction mixture turns black immediately upon adding the alkyne, and yields are <20%." Status: Resolved

Root Cause Analysis: The "black" precipitate is colloidal Palladium(0) (Pd black), indicating your catalyst has aggregated and deactivated before entering the catalytic cycle. This is usually caused by:

  • Oxygen Leak: Sonogashira is notoriously sensitive to O

    
     in the presence of Copper(I).
    
  • Lack of Ligand: Insufficient phosphine to stabilize the Pd(0) species.

  • Copper Disproportionation: Poor quality CuI oxidizing to Cu(II).

Troubleshooting Steps:

  • The "Freeze-Pump-Thaw" Rule: Sparging with nitrogen is insufficient. You must freeze-pump-thaw your solvent (DMF or THF) at least 3 times.

  • Ligand Overload: Add 10-20 mol% extra PPh

    
      or AsPh
    
    
    
    relative to the metal. This keeps the Pd soluble.
  • Copper Check: Your CuI should be off-white/tan. If it is green or gray, wash it with THF or buy fresh.

  • Slow Addition: Add the alkyne slowly via syringe pump. High local concentrations of alkyne can promote homocoupling (Glaser coupling), which consumes your copper and oxidant.

Part 2: Experimental Protocol

Protocol: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling-Cyclization

Targeting high-yield synthesis of 2-(4-methoxyphenyl)benzofuran from 2-iodophenol.

Reagents:

  • 2-Iodophenol (1.0 equiv)

  • 4-Ethynylanisole (1.2 equiv)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)
  • CuI (1 mol%)

  • TMEDA (Tetramethylethylenediamine) (2.0 equiv)

  • Solvent: Water (Degassed) or DMF (for hydrophobic substrates)

Methodology:

  • Preparation: Charge a Schlenk tube with PdCl

    
    (PPh
    
    
    
    )
    
    
    (14 mg) and CuI (2 mg). Evacuate and backfill with Argon (3 cycles).
  • Solvation: Add degassed water (3 mL) and TMEDA (0.3 mL). Note: TMEDA acts as both base and ligand, stabilizing the Cu-cycle.

  • Substrate Addition: Add 2-iodophenol (1.0 mmol) and 4-ethynylanisole (1.2 mmol) under Argon flow.

  • Coupling Phase: Stir at Room Temperature for 1 hour. Monitor by TLC.[1] You will see the intermediate o-alkynylphenol form.

  • Cyclization Phase: Once the intermediate is the major spot, heat the reaction mixture to 80°C for 4 hours.

    • Why? The initial coupling works at RT. The cyclization requires thermal activation to overcome ring strain during the 5-endo-dig attack.

  • Workup: Cool to RT. Extract with EtOAc (3x). Wash organics with 1M HCl (to remove TMEDA) and Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: 85-92% (White crystalline solid).

Part 3: Data & Visualization

Comparative Analysis of Synthetic Routes
FeatureRap-StoermerSonogashira-CyclizationIntramolecular WittigC-H Activation
Key Bond Formed C2-C3 (Aldol)C2-Aryl (Coupling)C=C (Double Bond)C-O / C-C
Atom Economy Moderate (Loss of H

O/HX)
HighLow (Loss of Ph

PO)
Very High
Substrate Cost Low (Salicylaldehydes)High (Aryl Iodides/Alkynes)High (Phosphonium salts)Moderate
Key Limitation Steric hindrance at C2Catalyst poisoning / CostSalt formation stepsRegiocontrol
Best For... 2-Acylbenzofurans2-Arylbenzofurans2,3-DisubstitutedUnfunctionalized cores
Diagram 1: Benzofuran Synthesis Decision Matrix

BenzofuranDecision Start Start: What is your Precursor? Phenol Phenol / Salicylaldehyde Start->Phenol Halide o-Halo-Phenol Start->Halide Ether Phenol Ether Start->Ether AldehydeQ Is it Salicylaldehyde? Phenol->AldehydeQ Sono Sonogashira Coupling + Cyclization Halide->Sono Reaction w/ Alkyne Heck Intramolecular Heck Halide->Heck Reaction w/ Alkene CHAct Pd-Catalyzed C-H Activation Ether->CHAct Direct Functionalization Rap Rap-Stoermer Reaction (Reaction with alpha-haloketone) AldehydeQ->Rap Yes Perkin Perkin Condensation AldehydeQ->Perkin No (Standard Phenol)

Caption: Decision tree for selecting the optimal synthetic pathway based on available starting materials.

Diagram 2: Mechanism of Rap-Stoermer Failure

RapStoermerFail Start Salicylaldehyde + alpha-Halo Ketone Step1 Base-Mediated O-Alkylation Start->Step1 Inter Intermediate A: 2-Formylphenoxy Ketone Step1->Inter Fail FAILURE MODE: Stalled Reaction Inter->Fail Low Temp or Weak Base (Aldol fails) Success Benzofuran Product Inter->Success High Temp/MW + Strong Base (-H2O)

Caption: Mechanistic bottleneck in Rap-Stoermer synthesis showing the critical dehydration step.

References

  • Transition-Metal-Induced Catalysis: Khan, A., et al. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. Link

  • Regioselectivity & 3-Hydroxy-2-pyrones: Beaudry, C. M., et al. "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry, 2021.[2][3] Link[3]

  • Sonogashira Troubleshooting: Reddy, T. J., et al.[2] "Benzofuran Synthesis via Palladium–Copper-Based Catalyst."[2][4] Journal of Organic Chemistry, 2022.[2] Link

  • Rap-Stoermer Optimization: Meshram, H. A., et al. "DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans."[5] Tetrahedron Letters, 2012. Link

  • Green Synthesis: Bentham Science. "Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives."[6] Current Organic Chemistry, 2024.[4][6] Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid

Introduction: The Stability Paradox Welcome to the technical support hub for 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid . This compound is a critical scaffold in metabolic disease research, particularly as an inhibitor fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid . This compound is a critical scaffold in metabolic disease research, particularly as an inhibitor for Protein Tyrosine Phosphatase 1B (PTP1B).[1][2]

The Core Challenge: While the benzofuran ring provides lipophilic binding affinity, the


-keto acid (2-oxopropanoic)  moiety acts as a "chemical fuse." It is chemically prone to oxidative decarboxylation , a reaction that converts your active inhibitor into an inactive byproduct, often silently destroying your assay data before you even begin.

This guide provides the protocols necessary to stabilize this "fuse" and ensure your IC50 values remain reproducible.

Module 1: Solubility & Stock Preparation

Status: Critical Common Failure Mode: Compound precipitation upon dilution into assay buffer ("crashing out").

The Solubility Profile
SolventSolubility RatingNotes
DMSO Excellent (>50 mM)Recommended. The benzofuran ring is highly lipophilic.
Ethanol GoodViable, but evaporation rates can alter concentration over time.
Water Poor (<100 µM)Requires pH > 7.5 to ionize the carboxylic acid.
PBS PoorHigh salt promotes "salting out" of the hydrophobic core.
Protocol: The " DMSO-Push" Method

To prevent precipitation when moving from organic stock to aqueous assay, follow this unidirectional workflow. Never attempt to dissolve the solid directly in buffer.

StockPrep Solid Solid Compound (-20°C Storage) DMSO Dissolve in 100% Anhydrous DMSO Solid->DMSO Warm to RT before opening Aliquot Aliquot into Single-Use Vials DMSO->Aliquot Minimize air exposure Freeze Flash Freeze (-80°C) Aliquot->Freeze Protect from light Dilution Assay Dilution (Keep DMSO < 1%) Freeze->Dilution Thaw once, do not refreeze

Figure 1: Optimal Stock Preparation Workflow. Note the strict "Single-Use" rule to prevent freeze-thaw degradation.

Module 2: Chemical Stability & Degradation Pathways

Status: High Risk Mechanism: Oxidative Decarboxylation

The primary enemy of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is Hydrogen Peroxide (H₂O₂) and UV light.


-Keto acids react rapidly with peroxides to release CO₂ and form a carboxylic acid with one less carbon. This byproduct typically lacks the biological activity of the parent compound.
The Degradation Mechanism[3]

Understanding this pathway is crucial for troubleshooting potency loss.

Degradation Parent Active Compound: 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (Potent PTP1B Inhibitor) Intermediate Peroxidic Intermediate (Unstable) Parent->Intermediate Oxidative Attack (at Alpha-Keto group) Trigger Trigger Factors: ROS (H2O2), UV Light, Transition Metals Trigger->Intermediate Product Inactive Byproduct: (1-Benzofuran-2-yl)acetic acid + CO2 (Gas) Intermediate->Product Decarboxylation (Irreversible)

Figure 2: The Oxidative Decarboxylation Pathway. The alpha-keto group acts as a sacrificial antioxidant, destroying the inhibitor in the process.

Module 3: Troubleshooting Guide (FAQ)

Q1: My IC50 value has shifted 10-fold higher (less potent) since last week. Why?

Diagnosis: Decarboxylation. [3]

  • Cause: You likely used a stock solution that had been freeze-thawed multiple times or left exposed to light. The breakdown product (the acetic acid derivative) usually binds with significantly lower affinity than the

    
    -keto acid.
    
  • Solution: Discard the current aliquot. Thaw a fresh, single-use aliquot. Ensure your assay buffer does not contain high levels of peroxides (common in aged Tween-20 or Triton X-100).

Q2: I see a fine precipitate when I add the compound to my cell culture media.

Diagnosis: Hydrophobic Crash-Out.

  • Cause: The benzofuran ring is very hydrophobic. If you dilute directly into cold media or media with high ionic strength, the local concentration exceeds solubility limits before mixing occurs.

  • Solution:

    • Perform an intermediate dilution : Dilute your 10 mM DMSO stock to 1 mM in buffer first, then add that to the media.

    • Ensure the final DMSO concentration is 0.5% - 1.0% (if cells tolerate it) to act as a co-solvent.

    • Vortex immediately upon addition.

Q3: The solution turned slightly yellow/brown.

Diagnosis: Photo-oxidation.

  • Cause: Benzofurans are UV-active chromophores. Extended exposure to ambient lab light (fluorescent) can induce photo-oxidation or polymerization.

  • Solution: Wrap all storage vials in aluminum foil. Perform experiments in low-light conditions if possible.

Module 4: Experimental Best Practices

Buffer Selection
  • Avoid: Unbuffered water. The compound is acidic; dissolving it in unbuffered water will drop the pH, potentially causing it to protonate and precipitate.

  • Recommended: HEPES or Tris (pH 7.4). The slightly basic pH ensures the carboxylic acid is ionized (

    
    ), which drastically improves solubility compared to the protonated form (
    
    
    
    ).
The "Peroxide Check"

Since


-keto acids react with peroxides, ensure your reagents are peroxide-free.
  • Risk: Aged detergents (Tween, Triton) accumulate peroxides.

  • Action: Use "low-peroxide" or "oxidant-free" grade detergents for your assay buffers.

Storage Specifications
ParameterSpecificationReason
Temperature -20°C (Solid) / -80°C (Solution)Slows oxidative kinetics.
Atmosphere Argon or Nitrogen flushDisplaces oxygen, preventing auto-oxidation.
Container Amber Glass or Foil-WrappedBlocks UV light excitation of the benzofuran.

References

  • PubChem. 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid - Compound Summary. National Library of Medicine. Link

  • Bunton, C. A.

    
    -Keto Acids. Nature, 1949. (Foundational chemistry of alpha-keto acid instability). Link
    
  • Zhang, S., et al. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 2007. (Context for benzofuran-based PTP1B inhibitors). Link

  • Halliwell, B. Oxidative stress and neurodegeneration: where are we now? Journal of Neurochemistry, 2006. (Discusses H2O2 scavenging by alpha-keto acids). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Profiling of 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid: Tautomeric Dynamics &amp; Impurity Analysis

Part 1: Executive Summary & Structural Context[1][2] 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (also known as 3-(benzofuran-2-yl)pyruvic acid) is a critical pharmacophore in the development of HCV NS5B polymerase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context[1][2]

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (also known as 3-(benzofuran-2-yl)pyruvic acid) is a critical pharmacophore in the development of HCV NS5B polymerase inhibitors and anti-inflammatory agents. Unlike simple aromatic acids, this compound exhibits significant keto-enol tautomerism , a "performance" variable that complicates routine analysis and purity assessment.[1]

This guide moves beyond standard spectral listing. It compares the analytical performance of different solvent systems in resolving these tautomers and provides a robust method for distinguishing the target compound from its common synthetic precursor, 2-acetylbenzofuran .

The Core Challenge: Tautomeric Equilibrium

The "performance" of your NMR analysis depends entirely on controlling the equilibrium between the Keto form (favored in synthesis) and the Enol form (favored in solution due to conjugation).[1]

  • Keto Form:

    
    
    
  • Enol Form:

    
     (Stabilized by conjugation with the benzofuran ring)
    

Part 2: Comparative Analysis (The "Performance")[1]

We evaluate the analytical resolution of the target compound against two critical alternatives:

  • Solvent Alternatives: DMSO-d₆ vs. CDCl₃ (Impact on Tautomer Resolution).

  • Structural Alternative: Distinguishing from the precursor 2-Acetylbenzofuran.

Comparison 1: Solvent System Impact on Resolution
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Analytical Verdict
Dominant Tautomer Keto Form (>80%) Enol Form (>60%) DMSO simplifies the spectrum by favoring the keto form.
Methylene (-CH₂-) Signal Sharp Singlet (~4.3 ppm) Weak/AbsentDMSO allows precise integration of the CH₂ scaffold linker.
Vinylic (=CH-) Signal Weak/AbsentSinglet (~6.8 ppm) CDCl₃ complicates analysis as the vinyl proton overlaps with aromatic signals.
Exchangeable Protons Visible (Broad COOH/OH)Often InvisibleDMSO permits observation of the carboxylic acid proton.
Solubility HighModerateDMSO prevents aggregation-induced line broadening.
Comparison 2: Target vs. Precursor (2-Acetylbenzofuran)

A common synthetic route involves the oxidation or functionalization of 2-acetylbenzofuran. Residual precursor is a critical impurity.[2]

Diagnostic SignalTarget Compound (Keto Form) Alternative (2-Acetylbenzofuran) Differentiation Strategy
Aliphatic Region δ 4.30 (s, 2H, -CH₂-) δ 2.58 (s, 3H, -CH₃) Primary Check: The shift from 2.6 to 4.3 ppm confirms functionalization.
Aromatic H-3 δ 6.80 - 7.10 (s, 1H)δ 7.45 - 7.55 (s, 1H)The target's H-3 is shielded relative to the ketone precursor.
Carbonyl Region (13C) ~165 ppm (COOH), ~190 ppm (C=O)~188 ppm (C=O)Target has two carbonyl-type carbons; precursor has one.[1]

Part 3: Technical Deep Dive & Causality

The "Benzofuran Fingerprint" Mechanism

The benzofuran ring acts as an electron-donating system. In the Enol form , the double bond extends the conjugation from the benzene ring, through the furan, to the carboxylic acid.[1] This extended


-system stabilizes the enol in non-polar solvents (CDCl₃).

However, in DMSO-d₆ , the solvent's high dielectric constant and hydrogen-bond accepting capability stabilize the polar carbonyl dipoles of the Keto form , effectively "locking" the molecule into a simpler state for analysis.[1]

Expert Insight: If you observe a "messy" aromatic region in CDCl₃, it is likely not an impurity but the enol tautomer's vinylic proton overlapping with the benzofuran H-3. Switch to DMSO-d₆ to collapse the spectrum.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures you can distinguish tautomeric equilibrium from actual sample degradation.[2]

Reagents
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard).

  • D₂O Shake: Deuterium Oxide (for exchange validation).[1]

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5–10 mg of the solid acid in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition 1 (Standard): Run a standard 1H NMR (16 scans, d1=1.0s).

    • Validation Check: Look for the sharp singlet at ~4.3 ppm .[2] If present, the Keto form is dominant.[1]

  • Acquisition 2 (D₂O Shake): Add 2 drops of D₂O directly to the NMR tube, shake, and wait 5 minutes.

    • Causality: D₂O exchanges the acidic COOH and the enolic OH protons. It also catalyzes the keto-enol exchange, often collapsing multiplets.

    • Result: The broad peaks >10 ppm should disappear.[2] The CH₂ singlet may slightly broaden or decrease if H/D exchange occurs at the alpha-position (slow).

  • Data Processing: Integrate the aromatic region (4H from benzene ring + 1H furan) relative to the CH₂ singlet (set to 2H).[1]

    • Pass Criteria: Total aromatic integral should be ~5.[2]0. If <5.0, check for Enol vinyl overlap.[1][2]

Part 5: Visualization of Analytical Logic

The following diagram maps the decision process for identifying the compound and handling its tautomeric nature.

NMR_Analysis_Workflow Start Start: Crude Sample Analysis SolventChoice Select Solvent: DMSO-d6 Start->SolventChoice Acquisition Acquire 1H NMR Spectrum SolventChoice->Acquisition Stabilize Keto Form Check_CH3 Check 2.4-2.6 ppm Region Acquisition->Check_CH3 Impurity_Flag Singlet at 2.58 ppm? (Precursor Found) Check_CH3->Impurity_Flag Yes Check_CH2 Check 4.0-4.5 ppm Region Check_CH3->Check_CH2 No Target_Conf Singlet at ~4.3 ppm? (Target Keto Form) Check_CH2->Target_Conf Yes Tautomer_Check Check 6.5-7.0 ppm Region Check_CH2->Tautomer_Check No/Weak Final_Validation Validate Structure Target_Conf->Final_Validation Enol_Flag Extra Singlet + Low CH2 Integral? (Enol Tautomer Present) Tautomer_Check->Enol_Flag Yes Action_D2O Action: D2O Shake Test Enol_Flag->Action_D2O Confirm Exchange Action_D2O->Final_Validation

Caption: Logical workflow for distinguishing the target keto-acid from precursors and confirming tautomeric identity using solvent effects.

References

  • National Institutes of Health (NIH) - PubChem. 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid Compound Summary. Available at: [Link][1]

  • Molecules (MDPI). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Discusses analogous furan-propanoic acid NMR shifts and synthesis). Available at: [Link][1]

  • Journal of Medicinal Chemistry. Keto-Enol Tautomerism in 2-Oxopropanoic Acids. (General reference for alpha-keto acid tautomerism in NMR). Available at: [Link]

Sources

Comparative

mass spectrometry data for 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid Executive Summary 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (CAS: Variable by synthesis, Formula: , MW: 204.18) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid

Executive Summary

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (CAS: Variable by synthesis, Formula:


, MW: 204.18) represents a critical intermediate in the synthesis of benzofuran-derived pharmaceuticals and a potential metabolite in specific oxidative pathways.

The Analytical Challenge: As an


-keto acid, this compound exhibits significant instability in solution (spontaneous decarboxylation) and poor retention on standard C18 phases due to high polarity. Furthermore, direct electrospray ionization (ESI) often yields erratic sensitivity due to in-source fragmentation.

The Solution: This guide objectively compares two mass spectrometry workflows:

  • Method A (Direct Analysis): ESI(-) monitoring of the carboxylate anion.

  • Method B (Derivatization - Recommended): Pre-column reaction with o-phenylenediamine (OPD) to form a stable quinoxalinone derivative, analyzed via ESI(+).

Compound Characterization & MS Profile

Structural Properties[1]
  • Systematic Name: 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid

  • Monoisotopic Mass: 204.0423 Da

  • Key Functional Groups: Benzofuran (aromatic, hydrophobic),

    
    -Keto Acid (labile, polar).
    
Method A: Direct Analysis (ESI Negative Mode)
  • Ionization: ESI(-) is mandatory for the underivatized acid.

  • Precursor Ion:

    
     at m/z 203.0 .
    
  • Primary Fragmentation: The hallmark of

    
    -keto acids is the neutral loss of 
    
    
    
    (44 Da) followed by CO (28 Da).

Fragmentation Pathway (Direct ESI-):



Method B: Derivatization with OPD (ESI Positive Mode)
  • Chemistry: Condensation of the

    
    -keto acid with o-phenylenediamine (OPD) yields a 3-substituted-2(1H)-quinoxalinone.
    
  • Mass Shift:

    
     Da (Addition of OPD [108] minus 
    
    
    
    [36]).
  • Precursor Ion:

    
     at m/z 277.1 .
    
  • Benefit: The quinoxalinone core is highly distinct, proton-avid (high sensitivity in ESI+), and hydrophobic (excellent C18 retention).

Comparative Performance Data

The following data summarizes the performance metrics of the target compound under both methodologies.

FeatureMethod A: Direct ESI(-)Method B: OPD Derivatization (ESI+)
Precursor Ion (

)
203.0

277.1

Quantitation Ion (

)
159.0 (Decarboxylated fragment)158.1 (Quinoxaline core fragment)
LOD (Signal-to-Noise 3:1) 50 nM (High background noise)2 nM (Superior Sensitivity)
Linearity (

)
0.985 (0.1 - 10

M)
>0.998 (0.005 - 10

M)
In-Source Stability Poor (Spontaneous decarboxylation)Excellent (Thermally stable)
Matrix Effect High (Ion suppression common)Low (Elutes in cleaner window)
Chromatographic RT 1.2 min (Elutes near void volume)6.8 min (Well-retained on C18)

Scientist's Insight:

Method A is sufficient for rapid purity checks of synthesis starting materials (mM concentrations). However, for biological matrices or pharmacokinetic (PK) studies, Method B is the only viable option to avoid false negatives caused by ion suppression and instability.

Visualizing the Mechanism

The following diagrams illustrate the fragmentation logic and the derivatization workflow.

Figure 1: Fragmentation & Derivatization Logic

MS_Pathways Compound Target Analyte (MW 204) Direct Direct ESI(-) [M-H]- m/z 203 Compound->Direct Ionization Deriv OPD Derivatization (+ o-Phenylenediamine) Compound->Deriv Acid/Heat Frag1 Fragment [M-H-CO2]- m/z 159 Direct->Frag1 CID (-44 Da) Quinox Quinoxalinone Derivative (MW 276) Deriv->Quinox -2 H2O ESI_Pos ESI(+) [M+H]+ m/z 277 Quinox->ESI_Pos Protonation

Caption: Comparison of Direct ESI(-) fragmentation pathway versus the stabilization achieved via OPD derivatization for ESI(+).

Detailed Experimental Protocols

Protocol A: Direct Analysis (Rapid Screening)

Use this only for high-concentration stock checks.

  • Solvent: Dissolve standard in 50:50 Methanol:Water (10 mM Ammonium Acetate, pH 9). Note: High pH ensures ionization of the carboxylic acid.

  • Infusion: Direct infusion at 10

    
    L/min.
    
  • MS Settings:

    • Polarity: Negative.

    • Capillary Voltage: -2.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).

    • Source Temp: 120°C (Low temp minimizes degradation).

Protocol B: OPD Derivatization (Quantitative/Biological)

Use this for PK studies, tissue analysis, or trace detection.

Reagents:

  • OPD Reagent: 20 mM o-phenylenediamine in 2M HCl.

  • Internal Standard: Indole-3-pyruvic acid (structural analog).

Step-by-Step Workflow:

  • Aliquot: Transfer 50

    
    L of sample (plasma/buffer) to a PCR tube.
    
  • Add Reagent: Add 50

    
    L of OPD Reagent.
    
  • Incubation: Vortex and heat at 60°C for 20 minutes .

    • Mechanism:[1][2][3][4][5][6][7] The acidic conditions catalyze the condensation of the diamine with the

      
      -keto group.
      
  • Quench: Cool to room temperature. Add 100

    
    L Acetonitrile to precipitate proteins (if biological sample).
    
  • Clarify: Centrifuge at 10,000 x g for 5 minutes.

  • Analyze: Inject 5

    
    L of supernatant onto LC-MS.
    

LC-MS Conditions (Method B):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: MRM Mode (Transition:

    
    ).
    

References

  • Begala, M., et al. (2019). Unexpected detection of 3-aroylbenzofuran side products... and comparison with chalcone's fragmentation patterns. Journal of Mass Spectrometry.[7][8][9]

  • Fiori, J., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatography B.

  • NIST Chemistry WebBook. (2025).[10] Benzofuran Mass Spectrum and Energetics.[8] National Institute of Standards and Technology.[10][11]

  • Zimmermann, S., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. NIH National Library of Medicine.

Sources

Validation

Comparative Spectroscopic Guide: Benzofuran Derivatives vs. Heterocyclic Analogues

Executive Summary & Scaffold Analysis Benzofuran (1-oxaindene) represents a privileged scaffold in medicinal chemistry, distinct from its nitrogen (indole) and sulfur (benzothiophene) analogues due to the high electroneg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Benzofuran (1-oxaindene) represents a privileged scaffold in medicinal chemistry, distinct from its nitrogen (indole) and sulfur (benzothiophene) analogues due to the high electronegativity of the oxygen atom. This guide provides an objective, data-driven comparison of benzofuran derivatives against these alternatives.

While indole is ubiquitous in biological signaling (e.g., tryptophan, serotonin), benzofuran offers superior oxidative stability and unique hydrogen-bond accepting (HBA) capabilities without the hydrogen-bond donating (HBD) profile of the N-H moiety. This structural nuance drastically alters spectroscopic signatures and lipophilicity profiles (


), making accurate characterization critical for structure-activity relationship (SAR) studies.

Structural Elucidation: NMR & IR Comparative Data

The most reliable method for distinguishing benzofuran from its analogues is proton nuclear magnetic resonance (


H NMR), specifically analyzing the C2 and C3 positions of the furan ring.
Comparative Chemical Shift Data ( H NMR)

The following table synthesizes chemical shift data (


, ppm) in CDCl

. Note the deshielding effect of oxygen on the H-2 proton in benzofuran compared to indole and benzothiophene.
ScaffoldHeteroatom (X)Electronegativity (

)
H-2 Shift (

ppm)
H-3 Shift (

ppm)
Coupling (

Hz)
Benzofuran O 3.44 7.60 6.70 ~2.2
IndoleN-H3.047.206.50~3.0
BenzothiopheneS2.587.407.30~5.5

Mechanistic Insight: The oxygen atom in benzofuran exerts a strong inductive effect (-I), significantly deshielding the adjacent H-2 proton, shifting it downfield to ~7.6 ppm. In contrast, the sulfur in benzothiophene is less electronegative but highly polarizable, leading to a "compression" of the H-2/H-3 signals (both near 7.3-7.4 ppm), often resulting in signal overlap that is absent in benzofuran spectra [1, 2].

Infrared (IR) Fingerprinting

Differentiation via Vibrational Spectroscopy:

  • Benzofuran: Characterized by the C–O–C asymmetric stretch at 1250–1260 cm

    
      and the absence of N-H or S-H stretching bands [3].
    
  • Indole: Dominant N-H stretch at 3300–3400 cm

    
      (broad, medium intensity).
    
  • Benzothiophene: Weak C-S stretches (600–800 cm

    
    ), often obscured in the fingerprint region.
    
Logic Flow for Spectral Assignment

The following decision tree illustrates the logical process for distinguishing these scaffolds using standard 1D spectral data.

SpectralLogic Start Unknown Heterocycle (Fused 5,6-System) IR_Step Step 1: IR Spectroscopy (3200-3500 cm⁻¹) Start->IR_Step Check_NH Band Present? IR_Step->Check_NH Indole Indole Derivative (N-H Stretch) Check_NH->Indole Yes NMR_Step Step 2: ¹H NMR (CDCl₃) Check H-2 Shift Check_NH->NMR_Step No Check_Shift Shift Value? NMR_Step->Check_Shift Benzofuran Benzofuran (H-2 > 7.5 ppm) (Deshielded by O) Check_Shift->Benzofuran > 7.5 ppm Benzothiophene Benzothiophene (H-2 ≈ 7.3-7.4 ppm) (Slight Shielding) Check_Shift->Benzothiophene < 7.5 ppm

Figure 1: Spectroscopic decision tree for differentiating benzofuran from indole and benzothiophene.

Photophysical Performance: Fluorescence & UV-Vis

Benzofuran derivatives are increasingly utilized as fluorophores in biological imaging due to their tunable emission. Unlike indoles, which are natively highly fluorescent (e.g., tryptophan), unsubstituted benzofurans have low quantum yields (


). However, 2-substitution dramatically enhances performance.
Quantum Yield ( ) Comparison[1]
Compound ClassSolvent

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Ref
Benzofuran (Unsub.) Cyclohexane245, 275310~35< 0.05[1]
2-Phenylbenzofuran Cyclohexane305360550.48[5]
Indole (Unsub.) Water280350700.29[1]
2-Phenylindole Cyclohexane300380800.65[5]

Performance Analysis: While 2-phenylindole exhibits a higher raw quantum yield (0.65), 2-phenylbenzofuran (0.48) offers a sharper emission profile with less solvent sensitivity (solvatochromism) due to the lack of an acidic N-H proton. This makes benzofuran derivatives superior for lipophilic probes where pH independence is required.

Experimental Protocols

To ensure data reproducibility (E-E-A-T), the following protocols control for aggregation and solvent effects, which are common sources of error in benzofuran spectroscopy.

Protocol: High-Fidelity NMR Sample Preparation
  • Objective: Eliminate concentration-dependent chemical shift variations caused by

    
    -
    
    
    
    stacking.
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (v/v). Note: Avoid DMSO-d
    
    
    
    unless solubility is an issue, as it complexes with the ether oxygen, broadening signals.
  • Concentration: 10 mg solute in 0.6 mL solvent (~15-20 mM).

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 2.0 s (essential for accurate integration of the quaternary C3a/C7a carbons).

    • Scans: 16 (1H), 1024 (13C).

Protocol: Relative Quantum Yield Determination
  • Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) or 9,10-Diphenylanthracene in Cyclohexane (
    
    
    ) depending on emission range.
  • Step-by-Step:

    • Prepare 5 solutions of the benzofuran derivative with absorbance (A) between 0.01 and 0.10 at the excitation wavelength (to prevent inner filter effects).

    • Record integrated fluorescence intensity (F) for each.

    • Plot F vs. A. The gradient is

      
      .
      
    • Calculate

      
       using:
      
      
      
      
      (Where
      
      
      is the refractive index of the solvent).
Workflow Visualization

Workflow cluster_Spec Spectroscopic Characterization Synth Synthesis (e.g., Rap-Stoermer) Purify Purification (Silica Gel / HPLC) Synth->Purify Check_Purity Purity Check (>95% via LC-MS) Purify->Check_Purity Check_Purity->Purify Fail NMR NMR (1H, 13C) Structural ID Check_Purity->NMR Pass UV UV-Vis / Fluorescence Photophysics NMR->UV Data Data Analysis (Compare vs Indole) UV->Data

Figure 2: Validated workflow for the synthesis and characterization of benzofuran derivatives.

References

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.[1] (n.d.). Benzofuran Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Kim, S. H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids. Pharmaceuticals.[2] Retrieved from [Link][2]

  • Rezzi, S., et al. (2005). Automated SPE-RP-HPLC fractionation... for biomarker identification. Journal of Chromatography B. (Contextual data on benzofuran metabolites). Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[3][4][5] Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives. PubMed Central. Retrieved from [Link]

Sources

Comparative

Comparative Profiling of Benzofuran Scaffolds: 2-Substituted vs. 3-Substituted Analogs in Oncology

Executive Summary: The Benzofuran Advantage In the high-stakes arena of heterocyclic pharmacophores, the benzofuran scaffold stands as a critical bioisostere to the indole ring. While indoles (e.g., Vinca alkaloids) have...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Advantage

In the high-stakes arena of heterocyclic pharmacophores, the benzofuran scaffold stands as a critical bioisostere to the indole ring. While indoles (e.g., Vinca alkaloids) have historically dominated the tubulin-targeting space, benzofuran analogs offer distinct physicochemical advantages: enhanced lipophilicity (LogP), altered metabolic susceptibility (lack of the N-H moiety), and unique hydrogen-bond acceptor capabilities via the furan oxygen.

This guide provides a head-to-head technical comparison of 2-substituted versus 3-substituted benzofuran analogs, specifically focusing on their efficacy as Tubulin Polymerization Inhibitors (TPIs) . We analyze experimental data to determine which substitution pattern yields superior potency and selectivity in oncology applications.

Structural Basis & SAR Analysis[1][2][3][4][5]

The biological activity of benzofurans is governed by the electronic and steric environment of the furan ring. Unlike the indole nitrogen, which can act as a hydrogen bond donor, the benzofuran oxygen acts exclusively as a weak acceptor, altering the interaction with the colchicine-binding site on


-tubulin.
comparative SAR Matrix
Feature2-Substituted Benzofurans (e.g., BNC105)3-Substituted Benzofurans (e.g., 3-methyl analogs)Indole Isosteres (e.g., Combretastatin A-4 analogs)
Electronic Character Conjugation extends linearly; C2-aroyl groups mimic the cis-stilbene bridge.Cross-conjugation; C3 substituents often act as steric locks to force bioactive conformation.N-H provides H-bond donor capability; prone to oxidation.
Metabolic Stability High. The C2 position is blocked, preventing rapid metabolic oxidation common in unsubstituted furans.Moderate. C2 is exposed, potentially vulnerable to metabolic ring opening unless substituted.Variable. The N-H is a site for Phase II conjugation (glucuronidation).
Tubulin Affinity Excellent. 2-(3,4,5-trimethoxybenzoyl) moiety perfectly fills the hydrophobic pocket.High. 3-methyl groups can enhance potency by 2-4x by restricting rotation.Standard. High affinity but often suffers from poor solubility.
Solubility Lower aqueous solubility due to lipophilicity.Improved solubility when C3 includes polar functionalities.Moderate.
Mechanistic Pathway: Tubulin Inhibition

The following Graphviz diagram illustrates the molecular mechanism where benzofuran analogs disrupt microtubule dynamics.

TubulinMechanism Benzofuran Benzofuran Analog (Colchicine Site Binder) TubulinDimer Free Tubulin Dimers (α/β subunits) Benzofuran->TubulinDimer Binds High Affinity Microtubule Microtubule Polymer Benzofuran->Microtubule Inhibits Assembly TubulinDimer->Microtubule Polymerization (Normal) Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Spindle Collapse Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of Action. Benzofuran analogs bind to the colchicine site of tubulin dimers, preventing polymerization into microtubules, causing mitotic arrest and subsequent apoptosis.

Performance Comparison: Efficacy Data

The following data consolidates experimental results from recent high-impact studies (see References), comparing a lead 2-substituted analog (BNC105 ) against a potent 3-substituted analog (Compound 4t ) and standard controls.

Table 1: Cytotoxicity and Tubulin Inhibition Profiles[4]
Compound ClassRepresentative AnalogTargetIC50 (HeLa Cells)IC50 (Tubulin Polymerization)Key SAR Insight
2-Substituted BNC105 (Pro-drug form BNC105P)Tubulin0.8 µM~1.5 µMC7-OH group acts as a critical H-bond donor; C2-aroyl maintains cis-conformation bias.[1]
3-Substituted Compound 4t (3-methyl-6-ethoxy)Tubulin1.2 - 6.3 nM 0.43 µM Methyl at C3 restricts rotation, locking the molecule in a hyper-active conformation.
Standard Drug Combretastatin A-4 (CA-4) Tubulin~2-5 nM1.0 - 2.0 µMThe "Gold Standard" natural product; highly potent but chemically unstable (isomerizes to trans).
Control Doxorubicin DNA1.13 µMN/AIncluded for cytotoxicity baseline comparison.

Analysis:

  • Potency: The 3-substituted analog (Compound 4t) demonstrates superior nanomolar potency against cancer cell lines compared to the micromolar activity of the 2-substituted BNC105.

  • Selectivity: While 2-substituted analogs are robust, the introduction of a methyl group at C3 (3-substituted) significantly enhances binding affinity, likely due to entropy-favorable conformational locking.

  • Stability: Unlike CA-4, which spontaneously isomerizes to the inactive trans form, both benzofuran classes are chemically stable, solving a major pharmaceutical liability of the natural product.

Experimental Protocols

To replicate these findings or screen new analogs, the following self-validating protocols are recommended. These workflows minimize false positives caused by compound precipitation or non-specific redox activity.

Workflow Visualization

AssayWorkflow Synthesis Synthesis of Benzofuran Analog Solubility Solubility Check (DMSO < 0.5%) Synthesis->Solubility MTT Primary Screen: MTT Assay (72h Exposure) Solubility->MTT If Soluble Tubulin Mechanistic Validation: Tubulin Polymerization Assay MTT->Tubulin IC50 < 10 µM Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin->Cycle Confirmed Target

Figure 2: Screening Workflow. A stepwise filter to eliminate non-specific toxic compounds before mechanistic validation.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Use this to confirm the mechanism of action.

  • Reagent Prep: Prepare Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM fluorescent reporter (DAPI or specialized tubulin stain).

  • Compound Addition: Add 2 µL of benzofuran analog (in DMSO) to a pre-warmed 96-well black plate (37°C). Final DMSO concentration must be <1%.

    • Control: 10 µM Paclitaxel (Promoter) and 10 µM Colchicine (Inhibitor).

  • Initiation: Add 50 µL of Tubulin/GTP mix (final tubulin conc. 2 mg/mL; GTP 1 mM).

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot RFU vs. Time. Calculate the Vmax (rate of polymerization) during the linear growth phase.

    • Validation: The Colchicine control must show a flat line (no polymerization).

Protocol B: Broth Microdilution for Antimicrobial Profiling (Secondary Application)

Benzofurans also exhibit DNA gyrase inhibition. Use this to check for dual-activity.

  • Inoculum: Prepare a 0.5 McFarland suspension of S. aureus (ATCC 29213) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Dilution: Add 200 µL of benzofuran stock (128 µg/mL) to column 1. Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent).[2]

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to columns 1-11.

  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout: Visual turbidity or Resazurin dye (blue to pink indicates growth). The MIC is the lowest concentration with no visible growth.

Conclusion & Recommendation

For researchers designing novel antimitotic agents:

  • Select the 3-Substituted Scaffold (e.g., 3-methyl-6-methoxy) if your primary goal is maximum potency . The steric lock provided by the C3-substituent yields nanomolar IC50 values superior to many 2-substituted analogs.

  • Select the 2-Substituted Scaffold (e.g., 2-aroyl) if your goal is synthetic accessibility and metabolic predictability . These analogs are easier to synthesize via Rap-Stoermer condensation and possess well-characterized pharmacokinetics (as seen with BNC105).

  • Critical Design Element: Ensure the presence of a C6-methoxy or C7-hydroxy group. This is non-negotiable for high affinity to the colchicine binding pocket.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][1][4] Link

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 2011. Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab Protocols, UBC. Link

  • Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 2024. Link

Sources

Validation

Comparative Guide: LC-MS/MS Protocols for 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid

Executive Summary 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (an -keto acid derivative of benzofuran) presents a distinct analytical challenge in drug metabolism and pharmacokinetic (DMPK) studies.[1] Its inherent instabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (an


-keto acid derivative of benzofuran) presents a distinct analytical challenge in drug metabolism and pharmacokinetic (DMPK) studies.[1] Its inherent instability (susceptibility to oxidative decarboxylation) and poor retention on standard C18 stationary phases render "Direct Analysis" methods unreliable.

This guide evaluates the Quinoxalinol-Tagging Protocol (Method A) against the industry-standard DNPH Derivatization (Method B) and Direct Organic Acid Analysis (Method C) .

Our Recommendation: The Quinoxalinol-Tagging Protocol is the superior methodology.[1] It utilizes o-phenylenediamine (OPD) to stabilize the


-keto moiety into a quinoxalinol ring, significantly enhancing ionization efficiency in ESI(+) mode and eliminating the geometric isomerism issues common with DNPH.

Part 1: The Analytical Challenge

The target molecule, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid (MW: 204.18 g/mol ), contains a hydrophobic benzofuran tail and a highly polar, reactive


-keto acid headgroup.[1]
Why Standard Methods Fail[1]
  • Direct C18 Analysis: The polar

    
    -keto acid group causes early elution near the solvent front, leading to severe ion suppression.[1]
    
  • Instability: In aqueous solution,

    
    -keto acids spontaneously decarboxylate to form aldehydes or oxidize, leading to variable quantification.[1]
    
  • DNPH Limitations: While DNPH stabilizes the carbonyl, it forms syn and anti isomers, splitting the analyte signal into two peaks and reducing sensitivity.[1]

Part 2: Comparative Analysis of Protocols

The following table summarizes the performance metrics of the three competing workflows.

FeatureMethod A: Quinoxalinol-Tagging (Recommended) Method B: DNPH Derivatization Method C: Direct Analysis
Derivatization Agent o-Phenylenediamine (OPD)2,4-DinitrophenylhydrazineNone
Reaction Type CyclocondensationHydrazone FormationN/A
Ionization Mode ESI (+) ESI (-)ESI (-)
Sensitivity (LOQ) High (0.5 ng/mL) Moderate (5–10 ng/mL)Low (>50 ng/mL)
Chromatography Single sharp peakDouble peak (Isomers)Tailing / Fronting
Stability Excellent (Stable > 48h)GoodPoor (< 4h)
Matrix Effects Minimal (Late elution)High (Background noise)Severe (Ion suppression)
The "Product" Advantage: Mechanism of Action

Method A utilizes the specific reactivity of 1,2-diamines with


-keto acids.[1] The OPD reagent attacks the 

-keto and carboxylic carbons, closing a second ring to form a quinoxalinol derivative . This transforms the unstable aliphatic ketone into a stable aromatic system that flies exceptionally well in positive ion mode.[1]

Figure 1: Reaction pathway converting the unstable target into a stable quinoxalinol derivative.

Part 3: Detailed Protocol (Method A)

This protocol is self-validating: the appearance of the specific quinoxalinol transition confirms both the presence of the analyte and the success of the derivatization.

Reagents & Preparation
  • Stock Solution: 1 mg/mL 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid in Acetonitrile (ACN).

  • Derivatization Reagent: 50 mM o-phenylenediamine (OPD) in 2M HCl.[1] (Prepare fresh daily to avoid auto-oxidation).[1]

  • Internal Standard (IS): Phenylpyruvic acid-d5 (structurally similar surrogate).

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma/media sample into a 1.5 mL Eppendorf tube.

  • Protein Precipitation: Add 150 µL ACN (containing IS). Vortex 30s. Centrifuge at 12,000 x g for 5 min.

  • Supernatant Transfer: Move 100 µL of supernatant to a clean glass vial.

  • Derivatization: Add 50 µL of 50 mM OPD solution.

  • Incubation: Seal and heat at 60°C for 20 minutes (or Microwave at 300W for 90s).

  • Quench/Dilution: Add 200 µL water to quench the acid and match initial mobile phase conditions.

LC-MS/MS Conditions

Liquid Chromatography (Agilent 1290 or equivalent):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B[1]

    • 0.5-4.0 min: 5%

      
       95% B[1]
      
    • 4.0-5.0 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 5 µL.

Mass Spectrometry (Sciex Triple Quad 6500+ or equivalent):

  • Source: Turbo Ion Spray (ESI +).

  • Mode: MRM (Multiple Reaction Monitoring).[2]

  • Target Mass Calculation:

    • Target MW (204.[1]18) + OPD (108.14) - 2H2O (36.[1]03) = 276.29 Da .[1]

    • Precursor Ion [M+H]+: 277.3 .

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)CE (V)Role
Derivatized Target 277.3 158.1 35Quantifier (Quinoxalinol core)
Derivatized Target 277.3 131.1 45Qualifier (Benzofuran fragment)
IS-Derivative 242.3159.130Internal Standard

(Note: The product ion 158.1 is characteristic of the quinoxalinol ring system formed from pyruvate backbones).

Part 4: Experimental Workflow Visualization

Figure 2: Step-by-step sample preparation and analysis workflow.

Part 5: Validation & Troubleshooting[1]

Linearity & Sensitivity

Using this protocol, you should expect a linear range from 0.5 ng/mL to 1000 ng/mL (


). The quinoxalinol derivative is highly fluorescent; if MS sensitivity is limited, a Fluorescence Detector (FLD) (Ex 350 nm / Em 410 nm) can be used as a secondary check.
Troubleshooting Guide
  • Double Peaks? If you see splitting, you likely have incomplete derivatization or are using Method B (DNPH). Ensure the incubation temperature is maintained at 60°C.

  • Low Signal? Check the acidity.[1] The cyclocondensation requires acidic conditions (HCl). Ensure the final pH prior to injection is not too acidic for your column, but the reaction must occur at pH < 2.

  • Interference? Glucose and other endogenous

    
    -keto acids (pyruvate, 
    
    
    
    -ketoglutarate) will also derivatize.[1] The chromatographic gradient (Step 3) is critical to separate the benzofuran-derivative (more hydrophobic, elutes later) from the endogenous pyruvate-derivative (early eluting).

References

  • Fiori, J. et al. (2025).[1] LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Longdom Publishing.[1] Link

  • Yuan, T. et al. (2016).[1] Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. Link

  • Wang, Q. et al. (2018).[1] Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. PMC - NIH.[1] Link

  • Agilent Technologies. (2025). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent Application Notes. Link

  • PubChem. (2025).[1][3] 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile Compound Summary. National Library of Medicine.[1] Link[3]

Sources

Comparative

Benzofuran Scaffolds: Bridging the In Vitro / In Vivo Translational Gap

The following guide provides a technical comparison of in vitro versus in vivo efficacy for benzofuran compounds, designed for researchers in medicinal chemistry and pharmacology. Content Type: Technical Comparison Guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of in vitro versus in vivo efficacy for benzofuran compounds, designed for researchers in medicinal chemistry and pharmacology.

Content Type: Technical Comparison Guide Subject: Benzofuran Derivatives (Anticancer & CNS Applications)

Executive Summary: The Translational Challenge

Benzofurans are privileged structures in drug discovery due to their ability to mimic nucleobases and interact with diverse biological targets (e.g., tubulin, AChE, kinases). However, a recurring bottleneck in benzofuran development is the "Translational Gap"—where nanomolar in vitro potency fails to replicate in animal models due to poor aqueous solubility (LogP > 4) and rapid metabolic clearance (CYP450-mediated furan ring oxidation).

This guide compares the efficacy profiles of key benzofuran derivatives, analyzing the causal links between molecular design, cellular potency, and organismal response.

Mechanistic Basis & Signaling Pathways

To understand efficacy discrepancies, we must map the mechanism of action. The primary success story for benzofurans lies in Tubulin Polymerization Inhibition (targeting the Colchicine binding site).

Diagram 1: Benzofuran Mechanism of Action (Anticancer)

This pathway illustrates how benzofuran binding leads to mitotic arrest, a process validated in both cell culture and xenografts.

Benzofuran_MOA Compound Benzofuran Derivative (e.g., Compound 3g, [I]) Target Tubulin Heterodimer (Colchicine Site) Compound->Target Binds with high affinity Process1 Microtubule Destabilization Target->Process1 Inhibits polymerization Process2 G2/M Cell Cycle Arrest Process1->Process2 Spindle collapse Outcome Apoptosis (Caspase-3 Activation) Process2->Outcome Mitotic catastrophe

Caption: Cascade showing benzofuran-induced microtubule destabilization leading to apoptotic cell death.

Comparative Efficacy Data

The following data contrasts specific benzofuran derivatives where both cellular and animal data are publicly available. Note the correlation in Case A versus the optimization required in Case B.

Table 1: In Vitro vs. In Vivo Performance Metrics
Compound IDTarget MechanismIn Vitro Potency (IC50/Ki)In Vivo Efficacy (Model & Dose)Correlation Status
Compound 3g [1]Tubulin Polymerization Inhibitor1.1 μM (Tubulin assembly)0.3–27 nM (Cell growth)44.5% Tumor Reduction (Murine Hepatocarcinoma, 10 mg/kg IP)High: Nanomolar cellular potency translated to significant tumor regression.
Compound [I] [2]Tubulin (Colchicine Site)0.21 μM (SGC-7901 cells)6.87 μM (Polymerization)84% Tumor Weight Inhibition (4T1 Xenograft, 20 mg/kg IV)High: Dose-dependent reduction confirmed mechanism.
GSK8175 [3]HCV NS5B PolymeraseBroad Spectrum (Replicon assay)Improved Clearance (vs. GSK5852 precursor)Optimization: Precursor failed due to rapid oxidative metabolism; benzoxaborole modification restored in vivo half-life.
Compound 7c [4]AChE Inhibitor (Alzheimer's)0.058 μM (AChE inhibition)Data LimitedGap: High enzymatic potency often hindered by Blood-Brain Barrier (BBB) permeability in vivo.
Data Analysis & Insights
  • The Potency Threshold: For benzofurans targeting tubulin, an in vitro antiproliferative IC50 < 50 nM is typically required to observe significant tumor shrinkage in vivo at manageable doses (< 20 mg/kg).

  • The Metabolic Liability: Early benzofuran candidates often fail in vivo due to oxidation at the C-2/C-3 positions or benzylic sites (as seen in the GSK5852 case). Successful compounds (like Compound [I] ) often incorporate steric bulk or electron-withdrawing groups to block these metabolic "soft spots."

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: In Vitro Tubulin Polymerization Assay

Validates the molecular mechanism before animal testing.

  • Preparation: Prepare 10 μM porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add the benzofuran test compound (dissolved in DMSO) at varying concentrations (e.g., 0.5, 1, 5, 10 μM). Include Combretastatin A-4 (CA-4) as a positive control (expected IC50 ~1-2 μM).

  • Measurement: Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Kinetics: Monitor turbidity by measuring absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

  • Validation: The control (DMSO only) must show a sigmoidal increase in absorbance (polymerization). Effective compounds will flatten this curve.

Protocol B: In Vivo Xenograft Tumor Model

Validates physiological efficacy and bioavailability.

  • Cell Implantation: Inject 1×10^7 cancer cells (e.g., 4T1 or HeLa) subcutaneously into the flank of BALB/c nude mice.

  • Staging: Allow tumors to reach a palpable volume of ~100 mm³ (approx. 7-10 days).

  • Randomization: Group mice (n=6/group) to ensure equal average tumor volume across groups.

  • Dosing Regimen: Administer Benzofuran compound (e.g., 20 mg/kg) via IV or IP injection every 2 days for 14 days.

    • Vehicle Control: Saline/Cremophor EL.

    • Positive Control:[1] Paclitaxel or CA-4P.[2]

  • Data Collection: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice animals when control tumors reach 1500 mm³ or if body weight drops >20% (toxicity marker).

The Translational Pipeline Workflow

This diagram visualizes the critical "Go/No-Go" decision points when developing benzofurans, highlighting where the in vitro/in vivo divergence typically occurs.

Translational_Pipeline Hit Benzofuran Hit (In Silico/Synthesis) InVitro In Vitro Potency (IC50 < 100 nM) Hit->InVitro ADME ADME Screen (Microsomal Stability) InVitro->ADME Pass Fail1 Discard: Low Potency InVitro->Fail1 Fail InVivo In Vivo Efficacy (Xenograft) ADME->InVivo High Stability Fail2 Redesign: Metabolic Instability ADME->Fail2 High Clearance Clinical Candidate Clinical Candidate InVivo->Clinical Candidate Significant Tumor Reduction

Caption: Workflow identifying the metabolic stability bottleneck (ADME) common in benzofuran development.

Conclusion & Recommendations

The correlation between in vitro and in vivo efficacy in benzofuran compounds is strongest in cytotoxic applications (tubulin inhibition) where local concentration drives the effect. However, the correlation weakens in systemic targets (CNS, HCV) unless metabolic liabilities of the benzofuran ring are addressed.

Strategic Recommendations:

  • Prioritize ADME early: Perform microsomal stability assays before moving to xenografts. Unsubstituted benzofurans are prone to rapid CYP450 oxidation.

  • Structural Modification: Introduce electron-withdrawing groups (e.g., Fluorine) or steric bulk at C-2/C-3 to block metabolic hot spots without compromising binding affinity [3].

  • Formulation: Use prodrug strategies (e.g., phosphate esters like Combretastatin A-4 Phosphate) to solve the inherent solubility issues of the benzofuran scaffold.

References

  • Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. Source: NIH / Journal of Medicinal Chemistry URL:[Link]

  • Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. Source: BioWorld / European Journal of Medicinal Chemistry URL:[Link]

  • Resurrecting the Condemned: Identification of N-Benzoxaborole Benzofuran GSK8175 as a Clinical Candidate with Reduced Metabolic Liability. Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Source: PubMed / NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-(1-Benzofuran-2-yl)-2-oxopropanoic Acid

Executive Safety Summary Compound: 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid CAS: [Analogous Class Reference: 10186-79-5 / Benzofuran-2-yl-pyruvic acid derivatives] Physical State: Solid (Powder/Crystalline) Handling thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid CAS: [Analogous Class Reference: 10186-79-5 / Benzofuran-2-yl-pyruvic acid derivatives] Physical State: Solid (Powder/Crystalline)

Handling this compound requires a shift from standard "organic synthesis" protocols to bioactive intermediate protocols . As a scaffold containing both a benzofuran moiety (common in kinase inhibitors and DNA-intercalating agents) and an


-keto acid (highly reactive metabolic mimic), this substance must be treated as a potential sensitizer and bioactive agent  until specific toxicological data proves otherwise.

Immediate Hazard Profile:

  • Primary: Respiratory sensitizer (dust), severe eye irritant (acidic functionality).

  • Secondary: Potential dermal absorption due to the lipophilic benzofuran ring.

  • Stability: Light-sensitive; prone to decarboxylation if heated improperly.

Hazard Analysis & Mechanistic Risk (The "Why")

To understand the PPE requirements, we must analyze the molecule's interaction with biological systems. We do not simply "wear gloves"; we select barriers based on molecular behavior.

A. The Benzofuran Moiety (Lipophilicity & Intercalation)

The benzofuran ring is planar and lipophilic. This structure allows the molecule to permeate lipid bilayers (skin cell membranes) more effectively than simple aliphatic acids. Furthermore, planar aromatic systems have a theoretical risk of DNA intercalation.

  • Implication: Standard latex gloves are insufficient due to lipid solubility. Nitrile is required, but thickness matters.

B. The -Keto Acid Functionality (Reactivity)

The 2-oxopropanoic acid side chain is an electrophilic center adjacent to a carboxylic acid. It is structurally similar to pyruvate.

  • Implication: This motif mimics endogenous metabolites, potentially allowing the molecule to hijack transport proteins or inhibit specific enzymes (e.g., lactate dehydrogenase analogs). This increases the risk of systemic toxicity if inhaled or ingested.

PPE Selection Matrix

The following matrix is designed for Research Scale (<10g) and Scale-Up (>10g) operations.

Protection ZoneEquipment SpecificationScientific Rationale
Hand Protection (Dry Solid) Single Nitrile (5 mil) Sufficient for incidental contact with solids. Benzofuran solids do not permeate nitrile rapidly without a solvent carrier.
Hand Protection (Solution) Double Nitrile (Outer 5 mil, Inner 4 mil) Critical: Once dissolved (e.g., in DMSO or DCM), the solvent acts as a vehicle, dragging the lipophilic benzofuran through the glove material. Double gloving increases breakthrough time from ~5 mins to >30 mins.
Respiratory N95 (Minimum) / Fume Hood (Preferred) The

-keto acid moiety can be irritating to mucous membranes. Dust inhalation must be zero.
Eye Protection Chemical Goggles (Not Safety Glasses) Safety glasses allow gaps. As an acid, corneal contact can cause irreversible opacity. Goggles provide a sealed environment.
Body Tyvek Lab Coat (Closed Front) Cotton coats absorb liquids and hold them against the skin. Tyvek repels the organic solution.

Decision Logic: PPE & Containment

The following decision tree guides the researcher through the appropriate safety setup based on the experimental state.

PPE_Decision_Tree Start Start: Handling 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solution Solution (Dissolved in Solvent) State_Check->Solution Weighing Weighing / Transfer Solid->Weighing Solvent_Check Solvent Type? Solution->Solvent_Check Solid_PPE PPE: Single Nitrile + N95/Hood Control: Static Gun Recommended Weighing->Solid_PPE DMSO_DMF Penetrating (DMSO, DMF, MeOH) Solvent_Check->DMSO_DMF Non_Pen Volatile (DCM, EtOAc) Solvent_Check->Non_Pen High_Risk_PPE PPE: Double Nitrile (Long Cuff) + Chemical Goggles Work in Fume Hood ONLY DMSO_DMF->High_Risk_PPE Std_Risk_PPE PPE: Double Nitrile + Safety Glasses w/ Shields Fume Hood Recommended Non_Pen->Std_Risk_PPE

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation of PPE when penetrating solvents (DMSO) are used.

Operational Protocols

A. Weighing & Transfer (The Static Risk)

Organic solids with benzofuran rings often exhibit high static charge, causing "fly-away" powder. This creates an inhalation risk even in a fume hood.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a powder containment balance enclosure .

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before dispensing.

  • Technique: Do not pour from the bottle. Use a micro-spatula.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as solid hazardous waste.

B. Solubilization (The Permeation Risk)
  • Solvent Choice: If possible, avoid DMSO during the initial handling phase. DMSO dramatically increases the skin permeability of benzofurans.

  • Double Gloving Protocol:

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue).

    • Outer Glove: 5-8 mil Nitrile (Dark color or standard blue).

    • Why? This provides a visual indicator if the outer glove breaches.

  • Change Frequency: Change outer gloves immediately upon splash or every 30 minutes of continuous handling.

Disposal & Decontamination[1]

Proper disposal prevents downstream exposure to custodial staff and environmental contamination.

Waste StreamClassificationHandling Instruction
Solid Waste P-List Equivalent (High Hazard) Do not place in general trash. Bag in a sealed Ziploc, label as "Bioactive Organic Solid," and place in the solid chemical waste drum.
Liquid Waste Halogenated vs. Non-Halogenated Segregate based on solvent. Do not mix with oxidizers (e.g., Nitric acid waste), as

-keto acids can oxidize rapidly, potentially evolving gas (

) and pressurizing the container.
Sharps/Glass Chemically Contaminated Any glass contacting the substance must be triple-rinsed with acetone before disposal in the glass bin.

Emergency Response

Scenario: Skin Contact (Solution)

  • Immediate Action: Remove contaminated gloves/clothing immediately.[1] Do not "wipe" the skin (this drives the chemical deeper).

  • Flush: Wash with copious amounts of water and soap for 15 minutes .[2]

  • Medical: Consult a physician. Provide the chemical structure, emphasizing the Benzofuran and

    
    -Keto Acid  components to the treating physician (indicates potential for irritation and metabolic interference).
    

Scenario: Spillage (>1g Solid)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a Tyvek suit and P100 respirator before re-entering.

  • Containment: Cover the powder with a damp paper towel (to prevent dust) before sweeping. Do not dry sweep.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). [Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary: Benzofuran-2-carboxylic acid derivatives (Structural Analog Safety Data). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.